(2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine
Descripción
BenchChem offers high-quality (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
tert-butyl (2R,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXJVQLRZJXWNM-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](CCN1C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201149596 | |
| Record name | rel-1,1-Dimethylethyl (2R,4S)-4-hydroxy-2-methyl-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201149596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152491-46-8 | |
| Record name | rel-1,1-Dimethylethyl (2R,4S)-4-hydroxy-2-methyl-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152491-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-1,1-Dimethylethyl (2R,4S)-4-hydroxy-2-methyl-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201149596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Spectroscopic Characterization of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the spectroscopic data for (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine, a valuable chiral building block in medicinal chemistry. As a Senior Application Scientist, the following sections synthesize theoretical principles with practical, field-proven insights to facilitate the unambiguous identification and characterization of this compound.
Introduction: The Significance of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine
(2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine is a key intermediate in the synthesis of complex pharmaceutical agents.[1] Its rigid piperidine scaffold, combined with stereochemically defined hydroxyl and methyl groups, provides a versatile platform for developing novel therapeutics. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled, regioselective reactions, making it an indispensable tool in modern drug discovery.[1]
Accurate spectroscopic characterization is paramount to ensure the purity, identity, and stereochemical integrity of this molecule before its incorporation into a synthetic route. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Molecular Structure and Properties:
-
IUPAC Name: tert-butyl (2R,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate[2]
-
Molecular Formula: C₁₁H₂₁NO₃[2]
-
Molecular Weight: 215.29 g/mol [2]
-
CAS Number: 152491-46-8[2]
Caption: 2D structure of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For a chiral molecule like (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine, NMR confirms the connectivity and stereochemical relationships between protons and carbons.
¹H NMR Spectroscopy
Theoretical Basis: ¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their spatial proximity to neighboring protons. Chemical shift (δ) values indicate the electronic environment, integration reveals the relative number of protons, and splitting patterns (multiplicity) arise from spin-spin coupling with adjacent protons.
Experimental Protocol: A Self-Validating System
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.
-
Deuterium Exchange: To confirm the hydroxyl proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The O-H proton signal will disappear or significantly diminish due to proton-deuterium exchange.[3]
Data Interpretation and Predicted ¹H NMR Data
The ¹H NMR spectrum of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine is expected to show distinct signals for the piperidine ring protons, the methyl group, and the Boc protecting group. The trans relationship between the C2-methyl and C4-hydroxyl groups influences the conformation of the piperidine ring, which in turn affects the chemical shifts and coupling constants of the ring protons.[4]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| C(CH₃)₃ (Boc) | ~1.45 | s | 9H | A strong singlet characteristic of the nine equivalent protons of the tert-butyl group. |
| CH₃ (on C2) | ~1.15 | d | 3H | A doublet due to coupling with the proton on C2. |
| Ring Protons (C3, C5, C6) | 1.20 - 2.00 and 2.80 - 4.20 | m | 6H | These protons will appear as complex multiplets due to axial and equatorial positions and coupling with each other. Protons on carbons adjacent to the nitrogen (C6) will be shifted downfield.[5][6] |
| CH-OH (on C4) | ~3.80 | m | 1H | The proton on the carbon bearing the hydroxyl group will be shifted downfield due to the electron-withdrawing effect of the oxygen. |
| CH-CH₃ (on C2) | ~4.00 | m | 1H | This proton, adjacent to the nitrogen and the methyl group, will also be in the downfield region. |
| OH | Variable | br s | 1H | The chemical shift is concentration and solvent-dependent. This peak will disappear upon D₂O exchange.[3] |
¹³C NMR Spectroscopy
Theoretical Basis: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.[7]
Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard method, where all signals appear as singlets, simplifying the spectrum.
-
DEPT Analysis: Perform Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.
Data Interpretation and Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C (CH₃)₃ (Boc) | ~28.5 | Characteristic of the methyl carbons of the tert-butyl group.[8] |
| C H₃ (on C2) | ~18.0 | The methyl group attached to the piperidine ring. |
| Piperidine Ring Carbons (C3, C5) | 35.0 - 45.0 | Aliphatic carbons in the piperidine ring. |
| Piperidine Ring Carbon (C6) | ~45.0 | Carbon adjacent to the nitrogen atom. |
| Piperidine Ring Carbon (C2) | ~50.0 | Carbon bearing the methyl group and adjacent to nitrogen. |
| C H-OH (on C4) | ~67.0 | Carbon attached to the hydroxyl group, shifted downfield by the oxygen.[9] |
| C (CH₃)₃ (Boc) | ~79.5 | The quaternary carbon of the tert-butyl group.[8] |
| C =O (Boc) | ~155.0 | The carbonyl carbon of the carbamate group.[8] |
Infrared (IR) Spectroscopy
Theoretical Basis: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification.[10]
Experimental Protocol
-
Sample Preparation: The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method for solids and liquids. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Data Interpretation and Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Notes |
| 3500 - 3200 | O-H stretch | Alcohol | A strong, broad absorption due to hydrogen bonding.[3][11] |
| 2975 - 2850 | C-H stretch | Alkanes | Absorptions from the methyl and methylene groups. |
| ~1680 | C=O stretch | Carbamate (Boc) | A strong, sharp absorption characteristic of the Boc protecting group carbonyl. |
| 1260 - 1050 | C-O stretch | Alcohol | A strong absorption in the fingerprint region.[10][12] |
| ~1160 | C-N stretch | Amine | A medium intensity absorption. |
Mass Spectrometry (MS)
Theoretical Basis: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.
Experimental Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is typically observed.
-
Tandem MS (MS/MS): To study fragmentation, select the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) to generate fragment ions.[13]
Data Interpretation and Predicted Mass Spectrum
-
Molecular Ion: The expected protonated molecular ion [M+H]⁺ will have an m/z of 216.16.
-
Fragmentation Pattern: The Boc group is known to fragment in characteristic ways. Common losses include the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da), and the subsequent loss of CO₂ (44 Da).[14]
Predicted Fragmentation Pathway:
Caption: A predicted major fragmentation pathway for (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine in ESI-MS.
Summary of Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 216.16 | [M+H]⁺ | Protonated molecular ion. |
| 160.13 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |
| 116.09 | [M+H - C₅H₉O₂]⁺ | Loss of the entire Boc group. |
| 114.11 | [M+H - C₄H₈ - H₂O]⁺ | Loss of isobutylene and water. |
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the characterization of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and stereochemistry, IR spectroscopy identifies the key functional groups (hydroxyl and carbamate), and mass spectrometry confirms the molecular weight and provides insight into the structure through fragmentation analysis. This guide serves as a valuable resource for researchers, ensuring the quality and integrity of this important synthetic building block.
References
-
Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]
-
UCLA Chemistry. IR: alcohols. [Link]
-
ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]
-
PubChem. (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine | C11H21NO3. [Link]
-
Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of Piperazine Analogues. [Link]
-
PubMed. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. [Link]
-
ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... [Link]
-
OpenStax. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry. [Link]
-
ResearchGate. Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]
-
Spectroscopy Online. Alcohols—The Rest of the Story. [Link]
-
Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. [Link]
-
University of California, Berkeley. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. [Link]
-
RSC Medicinal Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]
-
YouTube. Infrared Spectra of alcohols in A level Chemistry. [Link]
-
MDPI. Spectroscopic Methods in Evaluation of Antioxidant Potential, Enzyme Inhibition, Cytotoxicity, and Antimicrobial Activity of the Synthesized N3-Substituted Amidrazones. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3. [Link]
-
PubMed. Crystal structure, spectroscopic characterization and Hirshfeld surface analysis of aqua-dichlorido-{N-[(pyridin-2-yl)methyl-idene]aniline}copper(II) monohydrate. [Link]
-
PubMed. The 13C Chemical Shifts of Amino Acids in Aqueous Solution Containing Organic Solvents: Application to the Secondary Structure Characterization of Peptides in Aqueous Trifluoroethanol Solution. [Link]
-
Compound Interest. A guide to 13C NMR chemical shift values. [Link]
-
PubChem. 1-Boc-4-cyano-4-hydroxypiperidine | C11H18N2O3. [Link]
-
PubChem. (2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine | C11H21NO3 | CID 18653318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. compoundchem.com [compoundchem.com]
- 8. mdpi.com [mdpi.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 14. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
An In-Depth Technical Guide to the Synthesis of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine: A Key Chiral Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The substituted piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of approved pharmaceuticals and clinical candidates.[1] Among the myriad of possible substitution patterns, the cis-2-methyl-4-hydroxypiperidine moiety offers a unique three-dimensional architecture that is increasingly sought after for its potential to enhance potency, selectivity, and pharmacokinetic properties of drug molecules. This technical guide provides a comprehensive overview of the stereoselective synthesis of a particularly valuable derivative, (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine.
This document delves into a robust and diastereoselective synthetic route, commencing from the chiral pool building block (S)-(+)-2-phenylglycinol. The causality behind each experimental step is explained, from the initial construction of the piperidine core to the final protecting group strategy. Detailed, step-by-step protocols for the key transformations are provided, alongside characterization data to ensure scientific integrity. Furthermore, this guide explores an alternative synthetic strategy, offering researchers a comparative perspective. Visualizations of the synthetic pathways and a curated list of authoritative references are included to create a self-validating and comprehensive resource for professionals in the field of drug development.
Introduction: The Significance of the (2R,4S)-2-Methyl-4-hydroxypiperidine Scaffold
The piperidine ring is a privileged scaffold in drug design, with its derivatives constituting a significant portion of pharmaceuticals across various therapeutic areas, including oncology and central nervous system (CNS) disorders.[2] The introduction of stereocenters on this saturated heterocycle allows for the precise spatial arrangement of functional groups, which is critical for optimizing interactions with biological targets.
The (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine motif is of particular interest for several reasons:
-
Defined Stereochemistry: The cis relationship between the C2-methyl and C4-hydroxyl groups provides a conformationally constrained scaffold. This rigidity can lead to higher binding affinities and selectivities for target proteins.
-
Synthetic Versatility: The Boc-protected nitrogen and the secondary hydroxyl group serve as orthogonal synthetic handles. The hydroxyl group can be further functionalized through various reactions, such as etherification, esterification, or oxidation, allowing for the exploration of a wide chemical space.[3] The Boc group provides robust protection during synthesis and can be readily removed under acidic conditions for subsequent modifications at the nitrogen atom.
-
Improved Physicochemical Properties: The incorporation of the polar hydroxyl group can enhance aqueous solubility and provide a key hydrogen bonding moiety for target engagement, while the methyl group can contribute to favorable metabolic stability.[2]
This combination of features makes (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine a valuable chiral building block for the synthesis of complex and biologically active molecules.[4]
Primary Synthetic Route: A Diastereoselective Approach from a Chiral Amino Alcohol
A highly effective and stereocontrolled synthesis of the cis-2-methyl-4-hydroxypiperidine core has been reported, which can be adapted to produce the desired (2R,4S) enantiomer.[5] This strategy leverages the chirality of (S)-(+)-2-phenylglycinol to establish the absolute stereochemistry at the C2 position, followed by a series of diastereoselective transformations to construct the piperidine ring and install the C4-hydroxyl group.
The overall synthetic pathway is depicted below:
Sources
The Strategic Utility of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine in the Stereoselective Synthesis of Piperidine Alkaloids
Introduction: The Enduring Significance of Piperidine Alkaloids and the Rise of Chiral Building Blocks
The piperidine structural motif is a cornerstone of natural product chemistry and medicinal chemistry, forming the core of a vast array of biologically active alkaloids and synthetic pharmaceuticals.[1][2] The inherent chirality of many of these molecules necessitates synthetic strategies that can control the three-dimensional arrangement of substituents on the piperidine ring, as stereochemistry is often critical for therapeutic efficacy and selectivity.[3][4] In this context, the use of pre-synthesized, enantiomerically pure building blocks has emerged as a powerful and efficient approach to the construction of complex chiral molecules.[5]
This application note details the utility of a versatile chiral building block, (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine , in the stereoselective synthesis of piperidine alkaloids. The strategic placement of the methyl and hydroxyl groups, combined with the protective Boc (tert-butyloxycarbonyl) group on the nitrogen, provides a robust scaffold for a variety of synthetic transformations, enabling the efficient construction of complex alkaloid frameworks.[6] We will explore the synthesis of this key intermediate and its application in the total synthesis of representative piperidine alkaloids, providing detailed, field-proven protocols for researchers in natural product synthesis and drug discovery.
Synthesis of the Chiral Building Block: (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine
The efficient synthesis of the title compound is paramount to its utility as a starting material. A diastereoselective approach starting from acyclic β-enaminoesters derived from (R)-(-)-2-phenylglycinol provides a reliable route to the corresponding unprotected piperidine, which can then be N-protected.[3]
Protocol 1: Synthesis of (2S,4S)-2-methylpiperidin-4-ol[3]
This protocol outlines a key transformation in the synthesis of the unprotected piperidine core. The synthesis involves the debenzylation of a precursor under acidic conditions.
Materials:
-
N-benzyl-protected piperidine precursor
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen (H₂) balloon
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the N-benzyl-protected piperidine precursor in MeOH, add a catalytic amount of 10% Pd/C.
-
Stir the mixture under an H₂ atmosphere (balloon) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and add TFA. Stir the solution at room temperature for 1 hour.
-
Neutralize the reaction mixture by the slow addition of a saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford (2S,4S)-2-methylpiperidin-4-ol.
Protocol 2: N-Boc Protection
The final step to yield the title compound is the protection of the piperidine nitrogen with a Boc group.
Materials:
-
(2S,4S)-2-methylpiperidin-4-ol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or a biphasic system with water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (2S,4S)-2-methylpiperidin-4-ol in DCM.
-
Add Et₃N (1.2 equivalents) followed by the dropwise addition of (Boc)₂O (1.1 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine.
Application in the Total Synthesis of Piperidine Alkaloids: A Case Study of Securinine-Type Alkaloids
The Securinega alkaloids are a fascinating family of natural products characterized by a complex tetracyclic framework.[7] The synthesis of these molecules, particularly those with oxygenation on the piperidine ring, presents a significant synthetic challenge. While a direct total synthesis starting from (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine is not yet prevalent in the literature, the strategies employed in the synthesis of C4-oxygenated securinine-type alkaloids highlight the potential transformations of such a building block.[7][8] The hydroxyl group at the C4 position can be oxidized to a ketone, which then serves as a handle for further functionalization and ring construction.
Below is a conceptual workflow illustrating how (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine could be utilized in the synthesis of a complex piperidine alkaloid, inspired by the strategies for securinine synthesis.
Caption: Synthetic workflow from the chiral building block.
Protocol 3: Oxidation of the Hydroxyl Group
A key transformation to enable further elaboration of the piperidine ring is the oxidation of the C4-hydroxyl group to a ketone.
Materials:
-
(2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
Procedure:
-
Dissolve (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine in DCM.
-
Add Dess-Martin periodinane (1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring for the disappearance of the starting material by TLC.
-
Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solutions.
-
Stir vigorously until the two layers become clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding 4-oxopiperidine derivative.
This ketone can then undergo a variety of carbon-carbon bond-forming reactions to introduce the necessary fragments for the construction of the target alkaloid.
Data Summary
The following table summarizes typical yields for the key transformations discussed.
| Transformation | Starting Material | Product | Typical Yield | Reference |
| N-Boc Protection | (2S,4S)-2-methylpiperidin-4-ol | (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine | >95% | [3] |
| Oxidation | (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine | 1-Boc-2-methyl-4-oxopiperidine | ~90% | General procedure |
Conclusion: A Versatile Tool for Complex Synthesis
(2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine is a valuable and versatile chiral building block for the stereoselective synthesis of piperidine alkaloids. Its pre-defined stereochemistry and orthogonal protecting groups allow for a streamlined and efficient approach to the construction of complex natural products and their analogues. The protocols outlined in this application note provide a practical guide for researchers to utilize this building block in their own synthetic endeavors. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic use of such chiral precursors will undoubtedly play an increasingly important role in the future of drug discovery and development.
References
- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents.
- US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents.
-
(2R,4S)-N-BOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER. Available at: [Link]
-
Kim, H., et al. (2022). Collective total synthesis of C4-oxygenated securinine-type alkaloids via stereocontrolled diversifications on the piperidine core. Nature Communications, 13(1), 5183. Available at: [Link]
-
Reyes-Bravo, E., et al. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances, 12(9), 5485-5490. Available at: [Link]
-
Stereocontrolled synthesis of vicinally functionalized piperidines by nucleophilic β-addition of alkyllithiums to α-aryl substituted piperidine enecarbamates. Chemical Communications. Available at: [Link]
-
Kuhakarn, C., et al. (2008). Synthesis of alkylated indolizidine alkaloids via Pummerer mediated cyclization: synthesis of (±)-indolizidine 167B, (±)-5-butylindolizidine and (±)-monomorine I. Tetrahedron, 64(8), 1663-1670. Available at: [Link]
-
Stereocontrolled Synthesis of Vicinally Functionalized Piperidines by Nucleophilic β-Addition of Alkyllithiums to α-Aryl Substituted Piperidine Enecarbamates. Europe PMC. Available at: [Link]
-
Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. ACS Publications. Available at: [Link]
-
(PDF) Collective total synthesis of C4-oxygenated securinine-type alkaloids via stereocontrolled diversifications on the piperidine core. ResearchGate. Available at: [Link]
-
Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization. PubMed. Available at: [Link]
-
Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. Available at: [Link]
-
Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. Available at: [Link]
-
DISSERTATION PART I: THE TOTAL SYNTHESIS OF (±)-SECURININE AND (±)-ALLOSECURININE AND SYNTHETIC STRATEGIES FOR A SECOND GENERA. John Wood Group. Available at: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]
-
Total synthesis of securinega alkaloids (-)-norsecurinine, (-)-niruroidine and (-)-flueggine A. Available at: [Link]
-
Isolation of GLP-1 enhancing indolizidine alkaloids from Boehmeria formosana. Journal of Food and Drug Analysis. Available at: [Link]
-
Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. RSC Publishing. Available at: [Link]
-
Indolizidine and quinolizidine alkaloids. PubMed. Available at: [Link]
-
(PDF) Indolizidine and Quinolizidine Alkaloids. ResearchGate. Available at: [Link]
-
[Total synthesis of securinine]. PubMed. Available at: [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]
-
Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC. Available at: [Link]
-
(2S,4R)-1-Boc-2-methyl-4-hydroxypiperidine. PubChem. Available at: [Link]
Sources
- 1. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]
- 2. johnwoodgroup.com [johnwoodgroup.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. (2S,4R)-1-Boc-2-methyl-4-hydroxypiperidine | C11H21NO3 | CID 45097441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collective total synthesis of C4-oxygenated securinine-type alkaloids via stereocontrolled diversifications on the piperidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Strategic Application of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine in Stereoselective Synthesis
Introduction: The Piperidine Scaffold and the Advantage of Chiral Building Blocks
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals, owing to its ability to impart favorable pharmacokinetic properties such as enhanced solubility and metabolic stability.[1][2] Many biologically active piperidine-containing molecules are chiral, with their therapeutic efficacy being highly dependent on the specific stereochemistry of the substituents on the piperidine core. Consequently, the development of efficient and stereoselective methods for the synthesis of substituted piperidines is a cornerstone of modern medicinal chemistry and drug development.[3][4]
(2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine stands out as a particularly valuable chiral building block. Its pre-defined stereochemistry at the C2 and C4 positions provides a powerful tool for chemists to control the absolute configuration of subsequent transformations, thereby streamlining the synthesis of complex chiral targets. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled, regioselective reactions, while the hydroxyl group at the C4 position serves as a versatile handle for introducing further molecular complexity and diversity.[1] This application note will delve into the strategic use of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine in the synthesis of key intermediates for bioactive molecules, with a focus on the synthesis of a precursor for Neurokinin-1 (NK1) receptor antagonists.
Application Showcase: Synthesis of a Key Intermediate for NK1 Receptor Antagonists
Neurokinin-1 (NK1) receptor antagonists have garnered significant attention for their therapeutic potential in treating a range of conditions, including chemotherapy-induced nausea and vomiting, depression, and pain.[][6][7] A common structural feature of many potent NK1 receptor antagonists is a substituted piperidine core. The stereoselective synthesis of these molecules is paramount to their biological activity.
(2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine is an ideal starting material for the synthesis of key intermediates for NK1 receptor antagonists such as L-733,060 and its analogues.[8][9] The defined stereochemistry of this building block allows for the controlled introduction of substituents, ultimately leading to the desired stereoisomer of the final drug candidate.
A pivotal transformation in the synthesis of many NK1 receptor antagonists is the stereospecific introduction of an aryl ether linkage at the C4 position of the piperidine ring. The Mitsunobu reaction is a powerful and reliable method for achieving this transformation with inversion of stereochemistry.[9][10]
Experimental Protocol: Stereoinvertive Arylation of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine via Mitsunobu Reaction
This protocol details the stereoinvertive synthesis of (2R,4R)-1-Boc-2-methyl-4-(4-fluorophenoxy)piperidine, a key intermediate for various NK1 receptor antagonists, from (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine. The Mitsunobu reaction facilitates the inversion of the stereocenter at the C4 position.
Materials and Reagents
| Reagent | Supplier | Purity |
| (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine | Commercial | >98% |
| 4-Fluorophenol | Commercial | >99% |
| Triphenylphosphine (PPh₃) | Commercial | >99% |
| Diisopropyl azodicarboxylate (DIAD) | Commercial | >95% |
| Anhydrous Tetrahydrofuran (THF) | Commercial | DriSolv |
| Ethyl acetate (EtOAc) | Commercial | HPLC Grade |
| Hexanes | Commercial | HPLC Grade |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Lab Prepared | - |
| Brine | Lab Prepared | - |
| Anhydrous magnesium sulfate (MgSO₄) | Commercial | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine (1.0 g, 4.64 mmol) and triphenylphosphine (1.83 g, 6.96 mmol).
-
Solvent and Reagent Addition: Add anhydrous THF (20 mL) and stir the mixture at room temperature until all solids have dissolved. Add 4-fluorophenol (0.62 g, 5.57 mmol).
-
Initiation of Mitsunobu Reaction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD) (1.38 mL, 6.96 mmol) dropwise over a period of 10 minutes. The reaction mixture may turn from colorless to a pale yellow.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to afford (2R,4R)-1-Boc-2-methyl-4-(4-fluorophenoxy)piperidine as a colorless oil.
Expected Yield and Characterization
-
Yield: 75-85%
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 6.98-6.92 (m, 2H), 6.85-6.79 (m, 2H), 4.35-4.28 (m, 1H), 4.15-4.05 (m, 1H), 3.85-3.75 (m, 1H), 2.95-2.85 (m, 1H), 2.05-1.95 (m, 1H), 1.85-1.75 (m, 1H), 1.65-1.55 (m, 2H), 1.47 (s, 9H), 1.20 (d, J = 6.8 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 157.5 (d, J = 238.6 Hz), 154.9, 154.7, 116.0 (d, J = 23.0 Hz), 115.8 (d, J = 7.9 Hz), 80.0, 72.1, 48.9, 41.2, 38.9, 31.8, 28.5, 17.6.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₇H₂₅FNO₃ [M+H]⁺: 310.1813, found: 310.1815.
Causality and Mechanistic Insight
The choice of the Mitsunobu reaction is strategic for several reasons. Firstly, it proceeds with a well-established and predictable inversion of stereochemistry at the reacting center, which is crucial for accessing the desired (2R,4R) diastereomer from the (2R,4S) starting material. This stereoinversion is a key feature of the SN2-type displacement of the activated hydroxyl group by the phenoxide nucleophile.
The reaction mechanism, as illustrated in the diagram below, is initiated by the nucleophilic attack of triphenylphosphine on DIAD to form a betaine intermediate. This highly reactive species then deprotonates the 4-fluorophenol, forming the corresponding phenoxide and a protonated phosphonium species. The alcohol of the piperidine then attacks the phosphonium ion, leading to the formation of an oxyphosphonium salt, which is an excellent leaving group. Finally, the phenoxide attacks the C4 carbon of the piperidine in an SN2 fashion, displacing the triphenylphosphine oxide and resulting in the desired product with inverted stereochemistry.
Caption: Simplified mechanism of the Mitsunobu reaction.
Logical Workflow for Synthesis
The overall synthetic strategy leverages the pre-installed stereocenters of the starting material to achieve a highly stereoselective synthesis of the target intermediate. The workflow is designed for efficiency and control.
Caption: Synthetic workflow from the chiral building block.
Conclusion
(2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine is a powerful and versatile chiral building block for the stereoselective synthesis of complex natural products and pharmaceutical agents. Its well-defined stereochemistry provides an excellent platform for controlling the three-dimensional architecture of target molecules. The application of this building block in the synthesis of key intermediates for NK1 receptor antagonists, as demonstrated through the stereoinvertive Mitsunobu reaction, highlights its strategic importance in modern drug discovery. The ability to perform predictable and high-yielding transformations on this scaffold allows researchers to efficiently access novel chemical entities with precisely controlled stereochemistry, thereby accelerating the development of new therapeutics.
References
- Chico-Merino, R., et al. (2024). Diastereodivergent strategy to cis or trans-2-phenyl-3-amino/hydroxypiperidine for the total syntheses of (‒)-epi-CP-99994, (+)-CP-99994 and (+)-L-733060. Tetrahedron, 171, 134401.
- Di Fabio, R., et al. (2011). Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate. Journal of Medicinal Chemistry, 54(4), 1071-1079.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
MDPI. (n.d.). 2-Hydroxy-3-(4-oxy(2,2,6,6-tetramethylpiperidin-1-oxyl)butoxy)benzaldehyde. Retrieved from [Link]
- Vitaku, E., et al. (2014).
-
ResearchGate. (n.d.). Diastereodivergent strategy to cis or trans-2-phenyl-3-amino/hydroxypiperidine for the total syntheses of (‒)-epi-CP-99994, (+)-CP-99,994 and (+)-L-733060. Retrieved from [Link]
-
PubChem. (n.d.). (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine. Retrieved from [Link]
- Muñoz, M., & Rosso, M. (2010). The NK-1 receptor: a new target in cancer therapy. Current drug targets, 11(4), 524-540.
- Halik, P. K., et al. (2020). Radiochemical Synthesis and Evaluation of Novel Radioconjugates of Neurokinin 1 Receptor Antagonist Aprepitant Dedicated for NK1R-Positive Tumors. Molecules, 25(16), 3756.
- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
- Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
- Google Patents. (n.d.). WO2010077798A2 - Stereoselective synthesis of piperidine derivatives.
- Huffman, M. A., et al. (2005). Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. The Journal of organic chemistry, 70(11), 4409–4413.
-
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
- Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spiro-substituted piperidines as neurokinin receptor antagonists. II. Syntheses and NK2 receptor-antagonistic activities of N-[2-aryl-4-(spiro-substituted piperidin-1'-yl)butyl]carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitsunobu Reaction [organic-chemistry.org]
Application Note: Stereoinversive Synthesis via Mitsunobu Reaction with (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine
Introduction
Substituted piperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved pharmaceuticals. The precise control of stereochemistry on the piperidine ring is often critical for biological activity and selectivity. The Mitsunobu reaction is a powerful tool in synthetic organic chemistry for the stereospecific inversion of secondary alcohols, making it exceptionally well-suited for modifying chiral synthons like (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine.[1][2][3]
This application note provides a detailed guide for researchers on performing a Mitsunobu reaction on this specific substrate. We will delve into the mechanistic underpinnings that govern the reaction's stereochemical outcome, present a robust step-by-step protocol, discuss critical experimental parameters for success, and offer troubleshooting advice. The focus is to equip scientists with the practical knowledge to reliably synthesize the corresponding (2S,4R)-substituted piperidine derivative, a valuable building block for drug discovery programs.
Mechanism and Stereochemical Inversion
The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol into a variety of functional groups with a complete inversion of stereochemistry at the reacting carbon center.[1][4][5] This transformation proceeds via a classic SN2 mechanism.[4][5] The overall process can be broken down into several key steps:
-
Activation: Triphenylphosphine (PPh₃) first acts as a nucleophile, attacking the diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to form a zwitterionic phosphonium intermediate (a betaine).[5][6][7]
-
Proton Transfer: This betaine is a sufficiently strong base to deprotonate the acidic nucleophile (Nu-H, e.g., a carboxylic acid), forming an ion pair.[5][6] The pKa of the nucleophile should generally be less than 15 for the reaction to be effective.[5]
-
Alcohol Activation: The alcohol oxygen of the (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine attacks the activated phosphonium species. This step converts the hydroxyl group into a bulky oxyphosphonium salt, an excellent leaving group.[1][4]
-
SN2 Displacement: The conjugate base of the nucleophile, now a potent nucleophile, attacks the carbon atom bearing the oxyphosphonium leaving group from the backside.[6][8] This backside attack forces an inversion of the stereocenter, leading to the formation of the (2S,4R) product. The thermodynamic driving force for the reaction is the formation of the very stable triphenylphosphine oxide (Ph₃P=O) byproduct.[8]
Caption: Key mechanistic steps of the Mitsunobu reaction.
Detailed Experimental Protocol
This protocol describes the synthesis of (2S,4R)-1-Boc-4-(4-nitrobenzoyloxy)-2-methylpiperidine from (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine using p-nitrobenzoic acid as the nucleophile. The electron-withdrawing nitro group increases the acidity of the carboxylic acid, facilitating the reaction.
Reagents & Materials
| Reagent | Formula | MW ( g/mol ) | Mmol (Equiv.) | Amount |
| (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine | C₁₁H₂₁NO₃ | 215.29 | 1.0 (1.0) | 215 mg |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 1.5 (1.5) | 393 mg |
| p-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | 1.2 (1.2) | 201 mg |
| Diisopropyl Azodicarboxylate (DIAD) | C₈H₁₄N₂O₄ | 202.21 | 1.5 (1.5) | 0.29 mL (296 mg) |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 10 mL |
Step-by-Step Procedure
-
Inert Atmosphere Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain the system under a positive pressure of inert gas throughout the reaction.
-
Reagent Dissolution: To the flask, add (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine (215 mg, 1.0 mmol), p-nitrobenzoic acid (201 mg, 1.2 mmol), and triphenylphosphine (393 mg, 1.5 mmol).
-
Solvent Addition: Add 10 mL of anhydrous THF via syringe and stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Cool the flask to 0 °C using an ice-water bath. Stir for 10-15 minutes to ensure the solution is uniformly cooled.
-
DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (0.29 mL, 1.5 mmol) dropwise to the cold, stirred solution over 5-10 minutes using a syringe. Note: The addition is exothermic, and a faint yellow color will persist. A precipitate of the hydrazine byproduct may begin to form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting alcohol (visualized with a potassium permanganate stain) indicates reaction completion.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate (20 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) to remove unreacted p-nitrobenzoic acid, followed by brine (15 mL).[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product contains triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.[7] Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10% to 40% ethyl acetate in hexanes) to isolate the pure (2S,4R)-1-Boc-4-(4-nitrobenzoyloxy)-2-methylpiperidine.
Experimental Workflow Diagram
Caption: General experimental workflow for the Mitsunobu reaction.
Key Considerations & Troubleshooting
-
Reagent Purity and Anhydrous Conditions: The Mitsunobu reaction is highly sensitive to water. Ensure all glassware is rigorously dried and use anhydrous solvents. Triphenylphosphine can oxidize over time and should be pure.
-
Order of Addition: The standard protocol involves pre-mixing the alcohol, nucleophile, and phosphine before the dropwise addition of the azodicarboxylate.[5][6] This sequence is crucial to prevent side reactions.
-
Choice of Azodicarboxylate: DIAD is often preferred over DEAD due to its lower toxicity and reduced likelihood of forming difficult-to-remove byproducts.[10]
-
Solvent Choice: THF is a common and effective solvent. Nonpolar solvents can sometimes lead to faster reactions and higher yields by disfavoring competitive pathways.[2]
-
Steric Hindrance: The secondary hydroxyl group in (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine is somewhat sterically hindered. If the reaction is sluggish, gentle heating (e.g., to 40 °C) after the initial addition at 0 °C may be required. For very hindered systems, more reactive nucleophiles like 4-nitrobenzoic acid are recommended.[11]
-
Byproduct Removal: The primary challenge in a Mitsunobu reaction is often the purification.[2][3]
-
Triphenylphosphine Oxide (Ph₃P=O): This byproduct can sometimes co-elute with the desired product. It can be partially removed by crystallization from a nonpolar solvent (e.g., diethyl ether or hexanes) prior to chromatography.
-
Hydrazine Byproduct (DIAD-H₂): This is generally more polar and can be separated by silica gel chromatography. Using polymer-bound triphenylphosphine can simplify purification, as the phosphine oxide byproduct is removed by simple filtration.[7][12]
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Reaction / Low Yield | Wet reagents/solvent; Impure PPh₃; Nucleophile pKa too high (>15).[5] | Rigorously dry all reagents and solvent. Use fresh, pure PPh₃. Select a more acidic nucleophile. |
| Reaction Stalls | Steric hindrance; Insufficient temperature. | After addition of DIAD at 0 °C, allow the reaction to warm to RT and then gently heat to 40-50 °C. |
| Difficult Purification | Co-elution of Ph₃P=O with product. | Try crystallizing the crude mixture from Et₂O/Hexanes. Alternatively, use polymer-supported PPh₃.[7][13] |
Product Characterization
After successful purification, the identity and stereochemistry of the product, (2S,4R)-1-Boc-4-(4-nitrobenzoyloxy)-2-methylpiperidine, must be confirmed.
-
¹H NMR Spectroscopy: The most telling sign of successful inversion is the change in the multiplicity and coupling constants of the proton at the C4 position. In the (2R,4S) starting material, the C4-H is axial, exhibiting large axial-axial couplings. In the inverted (2S,4R) product, the ester group is now axial, making the C4-H equatorial, which will result in smaller axial-equatorial and equatorial-equatorial couplings. Protons of the p-nitrophenyl group should also be visible in the aromatic region.
-
¹³C NMR Spectroscopy: Confirm the presence of all expected carbon signals, including the ester carbonyl (~165 ppm) and the carbons of the p-nitrophenyl group.
-
Mass Spectrometry (MS): Verify the molecular weight of the product. Expect to see the [M+H]⁺ or [M+Na]⁺ adduct.
-
Chiral Analysis: If unambiguous confirmation is required, chiral HPLC or comparison of the optical rotation ([α]D) to a literature value (if available) can be performed.
Conclusion
The Mitsunobu reaction is an indispensable method for achieving stereochemical inversion of secondary alcohols. When applied to (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine, it provides reliable access to the epimeric (2S,4R)-substituted product. Success hinges on careful attention to anhydrous conditions, reagent purity, and a systematic approach to purification. By following the detailed protocol and considering the key experimental parameters outlined in this note, researchers can confidently employ this reaction to generate valuable chiral building blocks for pharmaceutical research and development.
References
-
Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]
-
Kroll, E. A., & Kwon, O. (2024). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Synthesis, 56(12), 1843-1850. Available from: [Link]
-
Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6643. Available from: [Link]
-
Chem-Station. Mitsunobu Reaction. (2014). Available from: [Link]
-
Chemistry Steps. Mitsunobu Reaction. Available from: [Link]
-
Denton, R., et al. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. Available from: [Link]
-
Wikipedia. Mitsunobu reaction. Available from: [Link]
-
Master Organic Chemistry. Mitsunobu Reaction. Available from: [Link]
-
Swamy, K. C. K., & Kumar, N. N. B. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2554-2651. Available from: [Link]
-
Organic Synthesis. Mitsunobu reaction. Available from: [Link]
-
Organic Chemistry Data. Mitsunobu Reaction - Common Conditions. Available from: [Link]
-
ChemistryViews. Replacing a DEAD, Middle-aged Reagent. (2013). Available from: [Link]
-
Lee, S., & Kwon, O. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Organic Letters, 19(24), 6558-6561. Available from: [Link]
-
J&K Scientific. Mitsunobu Reaction. Available from: [Link]
Sources
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. jk-sci.com [jk-sci.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. chemistryviews.org [chemistryviews.org]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
The (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine Scaffold: A Chiral Gateway to Neurologically Active Agents
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal framework for interacting with complex biological targets such as G-protein coupled receptors (GPCRs) and ion channels. Among the vast landscape of piperidine derivatives, (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine stands out as a particularly valuable chiral building block. Its defined stereochemistry at the 2 and 4 positions provides a rigidified conformational preference, enabling the synthesis of highly potent and selective neurologically active agents.
This comprehensive guide provides detailed application notes and protocols for the utilization of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine in the synthesis of key classes of CNS-targeting compounds. We will delve into the strategic considerations behind functionalizing this scaffold, offering step-by-step methodologies and explaining the rationale for specific reagents and conditions.
Strategic Importance of the (2R,4S) Stereochemistry
The cis relationship between the methyl group at C2 and the hydroxyl group at C4 in this specific stereoisomer is crucial. This arrangement locks the piperidine ring into a preferred chair conformation, minimizing conformational ambiguity and allowing for more predictable structure-activity relationships (SAR) during drug design. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom serves to modulate reactivity and prevent unwanted side reactions during subsequent synthetic transformations.[2][3]
Core Synthetic Strategies and Protocols
The true utility of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine lies in the selective functionalization of its hydroxyl group and the subsequent manipulation of the piperidine nitrogen. The following sections detail validated protocols for key transformations.
Protocol 1: O-Arylation via Mitsunobu Reaction for NK1 Receptor Antagonists
Neurokinin-1 (NK1) receptor antagonists have shown therapeutic potential in the treatment of depression, anxiety, and emesis. A common structural motif in many potent NK1 antagonists is an aryloxy ether linkage at the 4-position of a piperidine ring. The Mitsunobu reaction is an ideal method for achieving this transformation with inversion of stereochemistry, a critical consideration for biological activity.
Causality of Experimental Choices:
-
Triphenylphosphine (PPh₃) and Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD): These reagents form the classic Mitsunobu cocktail. PPh₃ acts as the oxygen scavenger, and DEAD/DIAD is the ultimate oxidant.[4] The choice between DEAD and DIAD often comes down to ease of purification of the corresponding hydrazine byproduct.
-
Anhydrous THF as Solvent: Tetrahydrofuran (THF) is a common solvent for Mitsunobu reactions due to its ability to dissolve the reactants and its relatively non-reactive nature under the reaction conditions. Strict anhydrous conditions are paramount to prevent hydrolysis of the activated alcohol intermediate.
-
Inversion of Stereochemistry: The Mitsunobu reaction proceeds via an SN2 mechanism, resulting in a clean inversion of the stereocenter at the C4 position.[5] This is a powerful tool for accessing the alternative stereoisomer if needed for SAR studies.
Detailed Experimental Protocol:
-
To a solution of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine (1.0 eq) and the desired phenol (e.g., 3,5-bis(trifluoromethyl)phenol) (1.2 eq) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere (N₂ or Ar), add triphenylphosphine (1.5 eq) portionwise.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired O-arylated piperidine derivative.
Data Presentation: Representative Yields for O-Arylation
| Phenol Nucleophile | Product Stereochemistry | Typical Yield (%) |
| 3,5-bis(trifluoromethyl)phenol | (2R,4R) | 75-85 |
| 4-Fluorophenol | (2R,4R) | 80-90 |
| 2-Naphthol | (2R,4R) | 70-80 |
Protocol 2: N-Alkylation for Opioid Receptor Modulators
The piperidine nitrogen is a key interaction point for many opioid receptors.[6] Following functionalization of the hydroxyl group, the Boc protecting group can be removed, and the resulting secondary amine can be alkylated to introduce various substituents that modulate receptor affinity and selectivity.
Causality of Experimental Choices:
-
Boc Deprotection with Trifluoroacetic Acid (TFA): TFA is a strong acid that efficiently cleaves the Boc group at room temperature.[3][7] The resulting trifluoroacetate salt is typically carried forward to the next step without isolation.
-
Reductive Amination: This is a mild and efficient method for N-alkylation that avoids over-alkylation. The secondary amine is reacted with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.
-
Sodium Triacetoxyborohydride (STAB): STAB is a preferred reducing agent for reductive aminations because it is less basic than other common hydrides like sodium borohydride, minimizing side reactions.
Detailed Experimental Protocol:
Step A: Boc Deprotection
-
Dissolve the Boc-protected piperidine derivative (1.0 eq) in dichloromethane (DCM) (0.2 M).
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC or LC-MS indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting crude trifluoroacetate salt is used directly in the next step.
Step B: N-Alkylation via Reductive Amination
-
Dissolve the crude piperidine trifluoroacetate salt (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or DCM (0.1 M).
-
Add the desired aldehyde or ketone (1.1 eq) and triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the trifluoroacetate salt.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portionwise.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Data Presentation: Representative N-Alkylation Reactions
| Aldehyde/Ketone | Reducing Agent | Typical Yield (%) |
| Cinnamaldehyde | STAB | 85-95 |
| Cyclohexanone | STAB | 80-90 |
| 4-Phenylbutanal | STAB | 88-96 |
Visualization of Synthetic Workflow
The following diagram illustrates the general synthetic pathway from (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine to a final neurologically active agent.
Caption: General synthetic workflow for elaborating the chiral piperidine scaffold.
Mechanistic Insight: The Mitsunobu Reaction
The stereochemical outcome of the Mitsunobu reaction is critical. The following diagram details the key steps leading to the inversion of configuration at the C4 position.
Caption: Key mechanistic steps of the Mitsunobu reaction highlighting inversion.
Troubleshooting and Expert Insights
-
Incomplete Mitsunobu Reactions: If a Mitsunobu reaction stalls, it is often due to moisture or a insufficiently acidic nucleophile (pKa > 13). Ensure all reagents and solvents are scrupulously dry. For less acidic nucleophiles, consider alternative coupling strategies.
-
Difficult Boc Deprotection: While TFA is generally reliable, sterically hindered Boc groups may require elevated temperatures or longer reaction times. Alternatively, using HCl in dioxane or methanol can be effective.
-
Purification Challenges: The byproducts of the Mitsunobu reaction (triphenylphosphine oxide and the reduced azodicarboxylate) can sometimes complicate purification. Using polymer-supported PPh₃ or modified azodicarboxylates can facilitate their removal.
Conclusion
(2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine is a powerful and versatile chiral building block for the synthesis of a wide range of neurologically active agents. Its well-defined stereochemistry provides a solid foundation for structure-based drug design. The protocols and insights provided in this guide offer a robust starting point for researchers and drug development professionals seeking to leverage this valuable scaffold in their synthetic endeavors. By understanding the underlying principles of the key chemical transformations, scientists can effectively and efficiently construct complex molecular architectures with high stereochemical control, paving the way for the discovery of novel therapeutics for neurological disorders.
References
-
O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a kaleidoscope of structures and biological activities. Natural Product Reports, 17(5), 435-446. [Link]
-
Kouznetsov, V. V., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(16), 3584. [Link]
-
PubChem. (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930. [Link]
-
Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]
-
Rovšnik, S. S., et al. (2019). Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. International Journal of Molecular Sciences, 20(4), 935. [Link]
-
Huffman, M. A., et al. (2005). Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. The Journal of Organic Chemistry, 70(11), 4409–4413. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis [mdpi.com]
- 7. peptide.com [peptide.com]
Application Notes and Protocols for the Scale-Up Synthesis of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine
Introduction: The Significance of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine in Drug Discovery
The substituted piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active molecules. The specific stereochemistry of these molecules is often critical to their pharmacological activity and safety profile. (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine is a valuable chiral building block for the synthesis of complex pharmaceutical intermediates. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for further synthetic manipulations, making this compound a versatile synthon in multi-step drug development campaigns.
This document provides a comprehensive guide to the scale-up synthesis of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine, focusing on a robust and diastereoselective approach amenable to industrial production. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and offer insights into process optimization and safety considerations.
Synthetic Strategy: A Diastereoselective Approach
The most direct and scalable route to (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine involves the diastereoselective reduction of the corresponding ketone, N-Boc-2-methyl-4-piperidone. The key to this synthesis lies in controlling the stereochemical outcome of the ketone reduction to favor the desired (2R,4S)-isomer.
The stereochemistry of the final product is determined by the direction of hydride attack on the carbonyl group of the piperidone ring. The presence of the methyl group at the C2 position influences the conformational equilibrium of the ring and can sterically hinder one face of the carbonyl, thereby directing the incoming hydride to the opposite face.
For a scalable and cost-effective process, the chosen reducing agent should be readily available, safe to handle in large quantities, and provide high diastereoselectivity. While various reducing agents can be employed, sodium borohydride is a common choice for industrial applications due to its favorable safety profile and moderate reactivity.[1] To enhance diastereoselectivity, the reaction conditions, particularly the solvent and temperature, must be carefully optimized.
Experimental Workflow Overview
The overall synthetic process can be visualized as a two-step sequence starting from the commercially available 4-piperidone hydrochloride hydrate.
Sources
Technical Support Center: Optimization of Reaction Conditions for (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine
Introduction
Welcome to the technical support guide for the synthesis and optimization of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine. This molecule is a valuable chiral building block in medicinal chemistry, and its stereochemical integrity is crucial for the efficacy of many pharmaceutical agents. The key synthetic challenge lies in the diastereoselective reduction of the ketone precursor, (R)-1-Boc-2-methyl-4-piperidone, to achieve the desired (2R,4S)-trans-diol configuration.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis, maximize your yield of the desired diastereomer, and ensure the purity of your final product.
Synthetic Overview and Key Challenge
The synthesis generally proceeds in two main stages: the preparation of the N-Boc protected piperidone precursor, followed by the critical diastereoselective reduction of the ketone at the C4 position. The primary challenge is controlling the stereochemical outcome of the hydride attack on the carbonyl, which can approach from either the axial or equatorial face, leading to two different diastereomers.
Caption: General workflow for the synthesis of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine.
Part 1: Precursor Synthesis & Boc Protection
The first phase involves securing the starting material, (R)-1-Boc-2-methyl-4-piperidone. This is often prepared by protecting the nitrogen of a suitable 2-methyl-4-piperidone precursor with a tert-butoxycarbonyl (Boc) group.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for N-Boc protection of the piperidone precursor? A1: The most common method involves reacting the piperidone hydrochloride salt with di-tert-butyl dicarbonate ((Boc)₂O). The reaction requires a base to neutralize the HCl salt and the acid generated during the reaction.[1] Typical conditions include using a base like triethylamine (TEA) or sodium bicarbonate in a solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture like dioxane/water at room temperature.[1]
Q2: My Boc protection reaction is sluggish or incomplete. What could be the cause? A2: Several factors can lead to an incomplete reaction. First, ensure your reagents are pure and anhydrous, as (Boc)₂O can be hydrolyzed by moisture.[1] Second, insufficient base can cause the reaction mixture to become acidic, which inhibits the reaction.[1] Using at least 2.2 equivalents of base for a hydrochloride salt starting material is recommended (1 eq for the salt, 1 eq for the reaction, and a slight excess). Finally, steric hindrance around the nitrogen can slow the reaction; in such cases, increasing the temperature moderately (e.g., to 40-50 °C) or extending the reaction time may be necessary.
Q3: I'm seeing side products in my Boc protection reaction. What are they? A3: A common side product is the formation of N-tert-butyl carbamate from the reaction of (Boc)₂O with any residual ammonia or primary amine impurities. Ensure your starting piperidone is of high purity. Over-heating can also lead to the degradation of the Boc group itself.[1]
Troubleshooting Guide: Boc Protection
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Starting material remains) | 1. Insufficient (Boc)₂O. 2. Insufficient base. 3. Hydrolyzed (Boc)₂O reagent. | 1. Use a slight excess of (Boc)₂O (1.1-1.3 eq). 2. Ensure at least 2.2 eq of base (e.g., TEA) is used for HCl salts. Monitor pH if possible. 3. Use a fresh bottle of (Boc)₂O and anhydrous solvents. |
| Low Yield | 1. Product loss during aqueous workup. 2. Degradation of the product. | 1. The Boc-protected piperidone has some water solubility. Saturate the aqueous layer with NaCl before extraction and perform multiple extractions with a suitable organic solvent (e.g., EtOAc, DCM). 2. Avoid excessive heat during reaction and solvent removal. |
| Oily Product That Won't Solidify | 1. Residual solvent (e.g., pyridine if used as a base/catalyst). 2. Presence of impurities. | 1. Co-evaporate the crude product with a high-boiling point, non-polar solvent like toluene to azeotropically remove residual volatile impurities. 2. Purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient). |
Part 2: The Critical Diastereoselective Reduction
This is the most crucial step, where the stereocenter at C4 is established. The choice of reducing agent and reaction conditions directly dictates the diastereomeric ratio (d.r.) of the resulting alcohol. The desired (2R,4S)-trans product has the C4-hydroxyl group in an equatorial position, which is the thermodynamically more stable configuration.
The Mechanism of Stereoselectivity
The stereochemical outcome is governed by the trajectory of the hydride's approach to the carbonyl.
-
Axial Attack: Smaller, less sterically hindered hydride reagents (e.g., NaBH₄) can approach from the axial face, pushing the resulting hydroxyl group into the more stable equatorial position. This leads to the desired trans isomer.
-
Equatorial Attack: Larger, bulkier hydride reagents (e.g., L-Selectride®) are sterically hindered by the axial hydrogens on the piperidine ring. They are forced to approach from the less hindered equatorial face, resulting in an axial hydroxyl group, which corresponds to the cis isomer.[2]
Caption: Decision tree for troubleshooting low diastereoselectivity.
Data Presentation: Comparison of Reducing Agents
| Reducing Agent | Abbreviation | Typical Solvent | Key Characteristics | Predominant Isomer | Expected d.r. (trans:cis) |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Cost-effective, mild, favors axial attack. [2] | trans (equatorial-OH) | >85:15 (at 0 °C) |
| Lithium Aluminum Hydride | LAH | THF, Et₂O | Highly reactive, less selective than NaBH₄. | trans (equatorial-OH) | ~70:30 to 80:20 |
| Lithium Tri-sec-butylborohydride | L-Selectride® | THF | Very bulky, highly stereoselective, favors equatorial attack. [2] | cis (axial-OH) | >5:95 |
| Palladium on Carbon / H₂ | Pd/C | Ethanol, Methanol | Catalytic hydrogenation, favors thermodynamic product. [2] | trans (equatorial-OH) | >90:10 |
Experimental Protocols
Protocol A: Synthesis of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine (trans Isomer)
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add (R)-1-Boc-2-methyl-4-piperidone (1.0 eq) and dissolve it in anhydrous methanol (approx. 10 mL per gram of substrate).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction progress by TLC (stain with potassium permanganate).
-
Quenching: Once the starting material is consumed, slowly quench the reaction by adding acetone (approx. 2 mL) to consume excess NaBH₄. Follow this with a careful addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can be purified further.
Protocol B: Synthesis of (2R,4R)-1-Boc-2-methyl-4-hydroxypiperidine (cis Isomer)
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add (R)-1-Boc-2-methyl-4-piperidone (1.0 eq) and dissolve it in anhydrous THF (approx. 20 mL per gram of substrate).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 3-5 hours. Monitor the reaction progress by TLC.
-
Quenching: Slowly quench the reaction at -78 °C by adding water, followed by 3 M aqueous NaOH and then 30% hydrogen peroxide (H₂O₂). Caution: The quench can be exothermic.
-
Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
Part 3: Purification and Analysis
The final stage involves purifying the desired diastereomer and confirming its stereochemical identity and purity.
Frequently Asked Questions (FAQs)
Q1: How can I effectively separate the trans and cis diastereomers? A1: Flash column chromatography on silica gel is the standard method. The two diastereomers usually have different polarity and can be separated using a solvent system like Hexane/Ethyl Acetate or Dichloromethane/Methanol. The trans (equatorial-OH) isomer is typically less polar and will elute first.
Q2: How do I determine the diastereomeric ratio (d.r.) of my crude product? A2: ¹H NMR spectroscopy is the most direct method. The protons adjacent to the hydroxyl group and the methyl group (at C2, C4, and the methyl protons) will have distinct chemical shifts and coupling constants for each diastereomer. By integrating the characteristic peaks for each isomer, the d.r. can be calculated. For highly accurate measurements, chiral HPLC may be required.
Troubleshooting Guide: Purification & Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation in Column Chromatography | 1. Inappropriate solvent system. 2. Column overloading. | 1. Optimize the eluent system using TLC. Test different solvent ratios (e.g., Hexane/EtOAc, DCM/MeOH) to maximize the difference in Rf values (ΔRf). 2. Use a larger diameter column or reduce the amount of crude material loaded. A good rule of thumb is a 1:50 to 1:100 ratio of crude material to silica gel by weight. |
| Ambiguous ¹H NMR Spectra | 1. Overlapping signals. 2. Poor resolution. | 1. Use a higher field strength NMR spectrometer (e.g., 500 MHz or higher) to better resolve the signals. 2. Consider running a 2D NMR experiment (like COSY or HSQC) to help assign the protons and confirm the stereochemistry based on characteristic coupling constants. |
References
- Patents on 4-hydroxy-piperidine derivatives and their preparation.
- Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease.
- Synthesis method of N-boc-4-hydroxypiperidine.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Technical Support Center: Synthesis of N-Boc-Piperidine Deriv
- Enantioselective reduction of ketones. Wikipedia.
- Preparation method of 3-hydroxypiperidine and its derivatives.
- A Comparative Guide to Catalysts for the Reduction of N-Boc-4-piperidone. BenchChem.
- Enantioselective Carbonyl Reductions. Chemistry LibreTexts.
- Temperature and Solvent effects on Facial Diastereoselectivity. OUCI.
Sources
Boc deprotection of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine without epimerization
Technical Support Center: Stereoselective Synthesis
Topic: Boc Deprotection of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine without Epimerization
Introduction for Researchers
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex chiral molecules, specifically focusing on substituted piperidine scaffolds. The deprotection of the tert-butyloxycarbonyl (Boc) group from nitrogen is a cornerstone of modern organic synthesis. However, when working with stereochemically rich substrates such as (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine, the preservation of stereochemical integrity is paramount.
This document addresses a critical challenge encountered in the field: the potential for epimerization at stereogenic centers during acidic Boc deprotection. We will provide a detailed analysis of the underlying mechanisms, troubleshooting strategies for identifying epimerization, and a comparative review of protocols designed to mitigate this risk, ensuring your synthesis delivers the desired diastereomer with high fidelity.
Frequently Asked Questions (FAQs)
Q1: I'm planning to deprotect (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine using standard TFA/DCM. Is epimerization a concern?
A1: Yes, epimerization is a significant concern, primarily at the C2 (methyl-bearing) position. The C4 (hydroxyl-bearing) stereocenter is generally considered stereochemically stable under standard acidic deprotection conditions. The acidic nature of reagents like Trifluoroacetic Acid (TFA) can facilitate the formation of a transient, planar iminium ion intermediate at the C2 position, which can lead to a loss of stereochemical information.
Q2: What is the proposed mechanism for epimerization at the C2 position?
A2: The accepted mechanism involves a reversible acid-catalyzed process. First, the piperidine nitrogen is protonated by the strong acid. This is followed by the elimination of the proton at the C2 position, which is the most acidic C-H bond alpha to the nitrogen. This elimination results in the formation of a planar, achiral Δ1-piperidinium ion (an iminium ion). Subsequent re-protonation of this intermediate can occur from either face, leading to a mixture of diastereomers and thus, epimerization.[1][2] The reaction is driven towards a thermodynamic equilibrium, favoring the most stable diastereomer.[3][4]
Q3: Is the C4 hydroxyl stereocenter also at risk of epimerization?
A3: The C4 stereocenter is significantly less likely to epimerize under these conditions. Epimerization requires a pathway to form a planar intermediate (like an enol or enolate). Standard acidic Boc deprotection conditions are not typically harsh enough to promote the dehydration-rehydration sequence that would be required to epimerize this center. Its stereochemistry is generally considered robust during this step.
Q4: How can I detect if epimerization has occurred in my product?
A4: The most reliable methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying diastereomers. A suitable chiral stationary phase (CSP) can resolve the desired (2R,4S) isomer from the epimerized (2S,4S) isomer.[5][6]
-
¹H NMR Spectroscopy: Careful analysis of the proton NMR spectrum can often reveal the presence of the undesired diastereomer. Look for doubling of signals, particularly for the methyl group and the protons on C2 and C4. The coupling constants (J-values) between adjacent protons can also differ significantly between diastereomers due to their different spatial orientations.[7][8]
Q5: Are there "epimerization-free" conditions for Boc deprotection?
A5: While no single method is universally guaranteed to be "epimerization-free" for all substrates, certain milder conditions are highly recommended to preserve stereochemical integrity. The guiding principle is to use conditions that are acidic enough to cleave the Boc group but not so harsh as to promote the formation of the iminium ion intermediate. Using HCl (4M in 1,4-dioxane) at low temperatures is often a successful first choice, as it is generally considered less aggressive than TFA.[9][10][11]
Troubleshooting Guide: Identifying and Solving Epimerization
This section provides a structured approach to diagnosing and resolving epimerization issues during the Boc deprotection of your substituted piperidine.
| Symptom / Observation | Potential Cause | Recommended Action & Rationale |
| Broad or doubled peaks in ¹H NMR spectrum after deprotection, especially for the C2-methyl signal or ring protons. | Epimerization at C2: The presence of a second diastereomer creates a new set of signals. | 1. Confirm with Chiral HPLC: Develop a chiral HPLC method to separate and quantify the diastereomeric ratio (d.r.).[12][13] 2. Switch to Milder Conditions: Immediately cease using strong acids like neat TFA. Implement Protocol 2 (HCl in Dioxane at 0 °C). The lower temperature and less aggressive acid reduce the rate of iminium ion formation. |
| Chiral HPLC analysis shows two peaks where the starting material showed one. | Epimerization has occurred. The ratio of the peaks indicates the extent of the problem. | 1. Quantify the Issue: Integrate the peaks to establish a baseline d.r. for your current method. 2. Optimize Reaction Conditions: Systematically lower the reaction temperature (e.g., from room temp to 0 °C, then to -20 °C). Monitor the d.r. at each step. 3. Change Reagent: If temperature reduction is insufficient, move to a different, milder acidic reagent as outlined in the comparative table below. |
| Product yield is high, but biological activity or subsequent reaction outcome is poor. | Hidden Epimerization: The undesired diastereomer may be co-eluting with the desired product during standard silica gel chromatography but has different biological or chemical properties. | 1. Re-analyze Purity: Do not rely solely on TLC or standard LCMS. Use chiral HPLC or high-field NMR as a mandatory purity check for all stereochemically rich intermediates.[14][15] 2. Re-evaluate Deprotection Protocol: Assume epimerization is the cause and switch to a milder, validated protocol (see below). |
Mechanistic Insight: The Epimerization Pathway
Understanding the cause of stereochemical scrambling is key to preventing it. For the C2 position, the risk stems from the ability of the alpha-proton to be removed under acidic conditions, leading to a planar iminium ion.
Caption: Acid-catalyzed epimerization at C2 via a planar iminium ion.
Comparative Guide to Boc Deprotection Protocols
The choice of reagent and conditions is the most critical factor in preventing epimerization. Below is a summary of common protocols, ranked from highest to lowest risk of epimerization for sensitive substrates like (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine.
| Protocol | Reagent / Conditions | Typical Time | Epimerization Risk | Key Considerations & Causality |
| 1 (High Risk) | 25-50% TFA in DCM, RT | 1-2 h | High | TFA is a very strong acid that readily protonates the amine and facilitates iminium ion formation. The reaction is often fast and exothermic, further increasing the risk.[16] |
| 2 (Moderate Risk) | 4M HCl in Dioxane, RT | 2-4 h | Moderate | HCl is a strong acid, but its activity can be tempered in solvents like dioxane. Still, at room temperature, epimerization is a distinct possibility over longer reaction times.[10][17] |
| 3 (Low Risk) | 4M HCl in Dioxane, 0 °C | 2-6 h | Low | (Recommended Starting Point) Reducing the temperature significantly decreases the rate of the undesired epimerization pathway while still allowing for the cleavage of the acid-labile Boc group.[9] |
| 4 (Very Low Risk) | Acetic Acid (80-90%), 40-50 °C | 12-24 h | Very Low | Acetic acid is a much weaker acid, reducing the likelihood of iminium ion formation. This method is slower and may require heat, but is often very effective at preserving stereochemistry. |
| 5 (Alternative) | Refluxing in Water | 1-2 h | Minimal | A catalyst-free thermal method that avoids strong acids entirely. Its effectiveness can be substrate-dependent, but it is an excellent option for highly sensitive molecules.[18] |
Detailed Experimental Protocols
Protocol 3: Low-Risk Boc Deprotection (Recommended)
Objective: To remove the Boc group from (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine while minimizing C2 epimerization.
Workflow Diagram:
Caption: Workflow for low-risk Boc deprotection using HCl in Dioxane.
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask, add (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine (1.0 equiv).
-
Dissolution: Dissolve the substrate in a minimal amount of 1,4-dioxane.
-
Cooling: Place the flask in an ice/water bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Acid Addition: Slowly add a pre-chilled solution of 4M HCl in 1,4-dioxane (5-10 equiv.) to the stirring mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction: Stir the reaction vigorously at 0 °C. Monitor the reaction progress by TLC or LC-MS every hour. The reaction is complete when the starting material is no longer visible.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure (in vacuo) to remove the solvent and excess HCl. Note: Ensure your rotary evaporator is equipped with appropriate traps for acidic vapors.
-
Isolation: To the resulting residue, add cold diethyl ether and stir or sonicate. This will cause the hydrochloride salt of the product to precipitate.
-
Filtration: Collect the solid product by vacuum filtration, wash with additional cold diethyl ether, and dry under high vacuum.
-
Validation: Before proceeding, analyze a small sample of the product by chiral HPLC to confirm the diastereomeric ratio (d.r.) and ensure no significant epimerization has occurred.
References
-
Jadhav, V. R., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4987. [Link]
-
Shen, Z., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(1), 126–131. [Link]
-
Shen, Z., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship, University of California. [Link]
-
Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. [Link]
-
O'Brien, A. G., et al. (2011). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 13(10), 2540–2543. [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]
-
Powers, J. T., & Seidel, D. (2022). Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. Accounts of Chemical Research, 55(11), 1548–1561. [Link]
-
Subirats, J., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(18), 7192-7200. [Link]
-
Mamat, C., et al. (2016). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 21(10), 1339. [Link]
-
Atobe, M., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Scientific Reports, 12(1), 5262. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). PubMed. [Link]
-
Powers, J. T., et al. (2022). Isolable iminium ions as a platform for N-(hetero)aryl piperidine synthesis. ResearchGate. [Link]
-
Coldham, I. (2010). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]
-
DeKorver, K. A., et al. (2010). Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Tetrahedron, 66(14), 2631-2639. [Link]
-
Davies, S. G., et al. (2006). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex Guidebook. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona Repository. [Link]
-
Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8086-8094. [Link]
-
Shen, Z., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. ResearchGate. [Link]
-
Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]
-
Reddit community. (2023). Boc De-protection. r/Chempros Reddit Thread. [Link]
-
Al-Majed, A. R. A. (2010). Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations. ResearchGate. [Link]
-
Singh, R. K., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR Open Research. [Link]
-
Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). [Link]
-
Garcia-Borràs, M., et al. (2022). CURE-ating the Substrate Scope and Functional Residues of Nonheme Iron(II) α-Ketoglutarate-Dependent Hydroxylase BesE. Journal of Natural Products, 85(7), 1736–1745. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions | Zinelaabidine | International Journal of Chemistry | CCSE [ccsenet.org]
Technical Support Center: Strategies for Overcoming Stereoselectivity Challenges in Piperidine Synthesis
Welcome to the Technical Support Center for Stereoselective Piperidine Synthesis. The piperidine motif is a cornerstone in modern medicinal chemistry, present in a vast number of FDA-approved drugs and natural products.[1][2][3] However, controlling the three-dimensional arrangement of substituents on the piperidine ring remains a significant synthetic challenge.[4] The stereochemical configuration is often critical for biological activity, making the development of robust stereoselective methods paramount.[5]
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the stereoselective synthesis of piperidines. It provides in-depth, evidence-based solutions in a practical question-and-answer format, moving beyond simple protocols to explain the underlying principles that govern stereochemical outcomes.
Section 1: Catalytic Hydrogenation of Pyridines and Pyridinium Salts
The catalytic hydrogenation of pyridine derivatives is one of the most direct routes to the piperidine core. However, the aromaticity of the pyridine ring and the potential for catalyst inhibition by the nitrogen lone pair can make these reactions challenging.[3][6] Achieving high diastereoselectivity and enantioselectivity requires careful control over reaction parameters and catalyst systems.
Frequently Asked Questions (FAQs)
Q1: My catalytic hydrogenation of a 2,6-disubstituted pyridine is resulting in a low diastereomeric ratio (d.r.). How can I improve the selectivity for the cis isomer?
A1: Achieving high cis-diastereoselectivity in the hydrogenation of substituted pyridines is a common objective, as the cis isomer is often the thermodynamically more stable product. Several factors influence the stereochemical outcome:
-
Catalyst Selection: The choice of catalyst is critical. While palladium catalysts are widely used, rhodium (Rh/C, Rh₂O₃) and platinum-based (PtO₂, Pt/C) catalysts often provide higher cis-selectivity.[7] Ruthenium catalysts have also been shown to be effective.
-
Hydrogen Pressure: Increasing hydrogen pressure can favor the formation of the cis isomer. For instance, in some systems, increasing the pressure from 30 to 80 bar has been shown to improve the cis:trans ratio.[7] This is often attributed to promoting a facial hydrogenation mechanism where the pyridine adsorbs onto the catalyst surface and all hydrogen atoms are delivered from the same face.
-
Solvent and Additives: The solvent can influence the conformation of the substrate on the catalyst surface. Protic solvents like ethanol or acetic acid are commonly used. The addition of an acid, such as HCl or acetic acid, can protonate the pyridine nitrogen, forming a pyridinium salt in situ. This can reduce catalyst inhibition and enhance reactivity, sometimes influencing the stereochemical outcome.[6][7]
-
Temperature: Lowering the reaction temperature can favor the kinetically controlled product, which may differ from the thermodynamic product. It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and selectivity.
Q2: I am experiencing catalyst deactivation or inhibition during the hydrogenation of my pyridine substrate. What are the common causes and how can I mitigate this?
A2: Catalyst deactivation is a frequent issue in pyridine hydrogenation. The primary causes are:
-
Strong Coordination: The nitrogen lone pair of both the pyridine starting material and the piperidine product can strongly coordinate to the metal center of the catalyst, leading to inhibition.[6]
-
Catalyst Poisoning: Impurities in the starting material, such as sulfur or phosphorus compounds from previous synthetic steps, can irreversibly poison the catalyst.[7]
Troubleshooting Strategies:
-
Substrate Activation: A highly effective strategy is the conversion of the pyridine to a pyridinium salt (e.g., by reaction with an alkyl halide or HBr) prior to hydrogenation. This masks the nitrogen lone pair, preventing catalyst coordination and increasing the substrate's reactivity.[6]
-
Use of Acidic Additives: As mentioned in Q1, adding an acid can protonate the nitrogen, reducing its coordinating ability.[3][7]
-
Purification of Starting Material: Ensure the pyridine substrate is rigorously purified to remove any potential catalyst poisons. Techniques like distillation or chromatography are recommended.
-
Catalyst Choice: Some catalysts are more resistant to nitrogen coordination than others. Iridium-based catalysts, in particular, have shown remarkable activity and functional group tolerance in the asymmetric hydrogenation of pyridinium salts.[8]
Q3: How can I achieve high enantioselectivity in the asymmetric hydrogenation of a prochiral pyridine derivative?
A3: Asymmetric hydrogenation is the most direct method to access enantioenriched piperidines. Success hinges on the interplay between the substrate, catalyst, and chiral ligand.
-
Chiral Ligands and Catalysts: The development of chiral phosphine ligands for transition metals (typically Iridium or Rhodium) has been pivotal. Ligands like (R)-SynPhos or (S)-MeO-biphep, when complexed with an iridium precursor such as [{Ir(cod)Cl}₂], can create a chiral environment around the metal center, enabling enantioselective hydrogen delivery.[6]
-
Substrate Activation is Key: For simple pyridines, direct asymmetric hydrogenation is very challenging. Conversion to a pyridinium salt is often a prerequisite for high enantioselectivity.[6] This activation strategy has been successfully applied to a broad scope of substrates, affording piperidines with excellent enantiomeric excess (ee).
-
Optimization of Reaction Conditions: Parameters such as solvent, temperature, and pressure must be carefully optimized. For example, a solvent system of toluene and dichloromethane (1:1) has been found to be effective in certain iridium-catalyzed systems.[6]
Comparative Data for Asymmetric Hydrogenation
| Catalyst/Ligand System | Substrate Type | Diastereoselectivity (d.r.) | Enantioselectivity (ee) | Reference |
| [{Ir(cod)Cl}₂]/(R)-SynPhos | Pyridinium Salts | - | up to 96% | [6] |
| Ir-catalyst | 5-hydroxypicolinate pyridinium salts | >20:1 (cis) | up to 97% | |
| Rh-catalyst | Nicotinates (multi-step) | - | High (not specified) | [6] |
Workflow for Troubleshooting Hydrogenation Stereoselectivity
Caption: Troubleshooting workflow for stereoselectivity in pyridine hydrogenation.
Section 2: Aza-Diels-Alder [4+2] Cycloadditions
The aza-Diels-Alder reaction, a [4+2] cycloaddition between an imine (dienophile) and a diene, is a powerful tool for constructing the piperidine skeleton.[9] However, controlling the stereoselectivity (endo vs. exo) and regioselectivity can be complex.
Frequently Asked Questions (FAQs)
Q1: My aza-Diels-Alder reaction is giving a mixture of endo and exo diastereomers. How can I favor the endo product?
A1: The preference for the endo product in Diels-Alder reactions is a classic stereochemical challenge, often governed by secondary orbital overlap.[10]
-
Mechanism and Transition State: The concerted [4+2] cycloaddition can proceed through two major transition states, endo and exo. The endo transition state is often favored electronically due to a stabilizing interaction between the p-orbitals of the activating group on the dienophile and the p-orbitals of the diene (secondary orbital overlap).[10]
-
Lewis Acid Catalysis: Lewis acids are crucial for activating the imine dienophile. The choice of Lewis acid can significantly influence the endo/exo ratio. Strong Lewis acids can sometimes favor a stepwise Mannich-Michael pathway, which may erode stereoselectivity.[7] Screening a panel of Lewis acids (e.g., TiCl₄, SnCl₄, various lanthanide triflates) is recommended.
-
Temperature Control: The endo product is the kinetically favored product, while the exo is often thermodynamically more stable due to reduced steric hindrance. Running the reaction at lower temperatures will favor the kinetic endo product.[11]
-
Diene and Imine Structure: The structure of the reactants plays a key role. Cyclic dienes often exhibit higher diastereoselectivity than their acyclic counterparts.[7] Bulky substituents on the imine or diene can disfavor the sterically more congested endo transition state.
Visualizing Endo vs. Exo Transition States
Caption: Comparison of endo and exo transition states in the aza-Diels-Alder reaction.
Q2: I am attempting an enantioselective aza-Diels-Alder reaction, but the enantiomeric excess (ee) is low. What are the critical parameters to optimize?
A2: Achieving high enantioselectivity requires a well-designed chiral catalytic system.
-
Chiral Lewis Acids: The most common approach is the use of a chiral Lewis acid catalyst. This involves complexing a Lewis acid with a chiral ligand. The resulting chiral environment dictates the facial selectivity of the diene's approach to the imine.
-
Ligand Design: The "bite angle," steric bulk, and electronic properties of the chiral ligand are paramount. Ligands based on BINOL, TADDOL, or BOX scaffolds are frequently employed. It is essential to screen a library of ligands to find the optimal match for a given substrate.
-
Catalyst Activation and Loading: Ensure the catalyst is properly prepared and activated. In some cases, the use of molecular sieves to exclude water is critical. Catalyst loading should also be optimized; while higher loading might increase the rate, it can sometimes negatively impact enantioselectivity.
-
Solvent Effects: The solvent can influence the conformation and activity of the chiral catalyst. Non-coordinating solvents like toluene or dichloromethane are often preferred.
Section 3: Experimental Protocols
Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt
This protocol is adapted from methodologies described for the highly enantioselective synthesis of chiral piperidines.[6]
Safety Precaution: This reaction involves high-pressure hydrogen gas and requires the use of a stainless-steel autoclave and appropriate safety shielding. All manipulations should be performed by trained personnel.
Materials:
-
Substrate (Pyridinium salt, 0.25 mmol)
-
[{Ir(cod)Cl}₂] (1.7 mg, 0.0025 mmol, 1 mol%)
-
(R)-SynPhos (3.5 mg, 0.0055 mmol, 2.2 mol%)
-
Anhydrous Toluene/CH₂Cl₂ (1:1, 1.0 mL)
-
High-pressure autoclave with a magnetic stir bar
-
Hydrogen gas (high purity)
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (anhydrous)
Procedure:
-
Catalyst Preparation (in a glovebox): a. To a small vial, add [{Ir(cod)Cl}₂] (1.7 mg) and (R)-SynPhos (3.5 mg). b. Add 1.0 mL of the anhydrous Toluene/CH₂Cl₂ (1:1) solvent mixture. c. Stir the resulting solution at room temperature for 20-30 minutes to allow for complex formation.
-
Reaction Setup: a. Place the pyridinium salt substrate (0.25 mmol) into a glass liner containing a magnetic stir bar. b. Place the glass liner inside the stainless-steel autoclave. c. Using a syringe, transfer the prepared catalyst solution from the glovebox to the autoclave containing the substrate. d. Seal the autoclave securely according to the manufacturer's instructions.
-
Hydrogenation: a. Remove the autoclave from the glovebox and place it in a properly ventilated and shielded area. b. Purge the autoclave with hydrogen gas three times. c. Pressurize the autoclave to the desired pressure (e.g., 600 psi or ~40 bar). d. Begin stirring and heat the reaction to the desired temperature (e.g., 28 °C). e. Allow the reaction to proceed for 20-24 hours, monitoring the pressure for hydrogen uptake.
-
Workup and Isolation: a. After the reaction is complete, cool the autoclave to room temperature. b. Carefully and slowly vent the excess hydrogen gas. c. Open the autoclave and add saturated sodium bicarbonate solution to the reaction mixture to neutralize any acid and quench the reaction. Stir for 15-30 minutes. d. Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL). e. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Analysis: a. Determine the yield of the crude product. b. Purify the product by flash column chromatography. c. Analyze the diastereomeric ratio by ¹H NMR or GC. d. Determine the enantiomeric excess by chiral HPLC or SFC.
References
-
Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
-
Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. MDPI. Available at: [Link]
-
A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. ACS Publications. Available at: [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]
-
Stereoselective piperidine synthesis through oxidative carbon–hydrogen bond functionalizations of enamides. Chemical Science. Available at: [Link]
- Stereoselective synthesis of piperidine derivatives. Google Patents.
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. Available at: [Link]
-
Mechanism, Stereoselectivity, and Role of O2 in Aza-Diels–Alder Reactions Catalyzed by Dinuclear Molybdenum Complexes: A Theoretical Study. ACS Publications. Available at: [Link]
-
Stereoselective Synthesis of Piperidines. ResearchGate. Available at: [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]
-
Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene. MDPI. Available at: [Link]
-
Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]
-
Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. PubMed. Available at: [Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Wiley Online Library. Available at: [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li's Group Website. Available at: [Link]
-
Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Springer. Available at: [Link]
-
Piperidine Synthesis. DTIC. Available at: [Link]
-
13.4: Diels-Alder Regio- and Stereoselectivity. Chemistry LibreTexts. Available at: [Link]
-
Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. Available at: [Link]
-
General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship.org. Available at: [Link]
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PubMed Central. Available at: [Link]
-
16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions. YouTube. Available at: [Link]
-
Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. ACS Publications. Available at: [Link]
-
Iridium Catalysis Enables Piperidine Synthesis from Pyridines. Bioengineer.org. Available at: [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. escholarship.org [escholarship.org]
- 3. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2010077798A2 - Stereoselective synthesis of piperidine derivatives - Google Patents [patents.google.com]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bioengineer.org [bioengineer.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
The Enantiomer Effect: A Comparative Guide to the Biological Activity of Substituted Piperidines
In the landscape of drug discovery and development, the piperidine scaffold stands as a cornerstone, integral to a vast array of therapeutic agents.[1][2] Its prevalence, however, belies a critical layer of complexity that researchers and drug development professionals must navigate: stereochemistry. The introduction of a chiral center within a substituted piperidine can dramatically alter its pharmacological profile, transforming a promising lead compound into a clinical candidate with enhanced efficacy and a superior safety profile.[3][4] This guide provides an in-depth comparison of the biological activities of enantiomers of select substituted piperidines, supported by experimental data and detailed protocols, to illuminate the profound impact of chirality on drug action.
The Principle of Chirality in Drug Design: More Than a Mirror Image
Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit starkly different biological activities. This divergence arises from the three-dimensional nature of biological targets, such as receptors and enzymes, which themselves are chiral. One enantiomer may bind with high affinity and elicit a desired therapeutic response, while its counterpart may be inactive, less active, or even mediate off-target effects and toxicity.[3] Understanding and harnessing these stereospecific interactions is paramount for the rational design of safer and more effective pharmaceuticals.[4]
This guide will explore two illustrative examples of substituted piperidines where the biological activities of their enantiomers have been extensively characterized: the local anesthetic bupivacaine and the central nervous system stimulant methylphenidate .
Case Study 1: The Safer Anesthetic - Levo-bupivacaine vs. Racemic Bupivacaine
Bupivacaine, a widely used long-acting local anesthetic, is a chiral molecule that was traditionally used as a racemic mixture of its (S)- and (R)-enantiomers.[5] However, concerns over its cardiotoxicity, particularly accidental intravascular injection leading to severe cardiac events, prompted the development of its pure (S)-enantiomer, levobupivacaine.[6][7]
Comparative Biological Activity
Experimental evidence has consistently demonstrated that levobupivacaine possesses a significantly improved safety profile compared to racemic bupivacaine, primarily due to the reduced cardiotoxicity of the (S)-enantiomer.[5][7]
Cardiotoxicity:
-
Intravenous administration of racemic bupivacaine in healthy volunteers produced a more pronounced negative inotropic effect than levobupivacaine, as evidenced by a greater reduction in stroke index, acceleration index, and ejection fraction.[5]
-
Studies on isolated cardiac muscle and in vivo animal models have shown that the (R)-enantiomer of bupivacaine has a higher propensity to block cardiac sodium and potassium channels, contributing to its arrhythmogenic potential.[8] Levobupivacaine exhibits a lower affinity for these channels, resulting in a wider margin of safety.[6]
Neurotoxicity:
-
In a mouse model of N-methyl-D-aspartate (NMDA)-induced seizures, levobupivacaine demonstrated a better neurotoxic profile than racemic bupivacaine.[9] At lower doses, levobupivacaine even exhibited neuroprotective effects, a property not observed with the racemate.[9]
Anesthetic Potency:
-
While having a superior safety profile, levobupivacaine maintains a local anesthetic potency comparable to that of racemic bupivacaine.[3] Clinical studies have shown similar onset times and durations of sensory block for both agents in various regional anesthesia techniques.[3][10]
| Parameter | Racemic Bupivacaine | Levobupivacaine ((S)-enantiomer) | Key Finding | Reference(s) |
| Cardiotoxicity | Higher potential for arrhythmias and negative inotropic effects. | Significantly lower cardiotoxicity. | The (R)-enantiomer is the primary contributor to cardiotoxicity. | [5][6] |
| Neurotoxicity | Higher potential for CNS toxicity. | Lower neurotoxicity; may exhibit neuroprotective effects at lower doses. | Stereoselective interaction with neuronal channels and receptors. | [9] |
| Anesthetic Potency | High | Similar to racemic bupivacaine. | Efficacy is largely retained in the safer (S)-enantiomer. | [3][10] |
| Motor Blockade | Can be more intense. | May produce a less intense motor block. | Offers potential for differential sensory/motor blockade. | [11] |
Experimental Protocols
This protocol is adapted from methodologies designed to evaluate the systemic toxicity of local anesthetics.
Objective: To compare the arrhythmogenic and hemodynamic effects of intravenously administered racemic bupivacaine and levobupivacaine in anesthetized rats.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Ventilator
-
Catheters for venous and arterial access
-
ECG recording system
-
Pressure transducer for blood pressure monitoring
-
Infusion pump
-
Racemic bupivacaine and levobupivacaine solutions
Procedure:
-
Anesthetize the rat with isoflurane and maintain anesthesia via a ventilator.
-
Cannulate the jugular vein for drug infusion and the carotid artery for blood pressure monitoring and blood sampling.
-
Attach ECG leads to record cardiac electrical activity continuously.
-
Allow the animal to stabilize for a period, monitoring baseline ECG and blood pressure.[12]
-
Begin a continuous intravenous infusion of either racemic bupivacaine or levobupivacaine at a predetermined rate.
-
Monitor and record ECG and blood pressure throughout the infusion.
-
Observe for the onset of cardiac arrhythmias (e.g., ventricular tachycardia, fibrillation) and significant hemodynamic changes (e.g., hypotension, bradycardia).
-
The endpoint can be the dose required to produce a specific cardiotoxic event (e.g., asystole) or a predetermined infusion duration.[12]
-
Compare the doses of racemic bupivacaine and levobupivacaine required to elicit cardiotoxic effects.
Causality and Validation: This in vivo model provides a systemic assessment of cardiotoxicity, integrating both direct cardiac effects and potential central nervous system-mediated influences. The continuous monitoring of ECG and blood pressure allows for a quantitative comparison of the arrhythmogenic and hemodynamic consequences of each enantiomer. The use of a control group and randomization are essential for validating the results.
A reliable method to separate and quantify the enantiomers is crucial for pharmacokinetic and metabolism studies.
Objective: To resolve (R)- and (S)-bupivacaine from a racemic mixture using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column)
-
Mobile phase components (e.g., acetonitrile, methanol, water, chiral mobile phase additive like chondroitin)[13][14]
-
Racemic bupivacaine standard
-
(S)-levobupivacaine and (R)-dextrobupivacaine standards
Procedure:
-
Prepare the mobile phase, for instance, a mixture of acetonitrile, methanol, and water containing a chiral additive.[13][14] The exact composition should be optimized for the specific column used.
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of racemic bupivacaine onto the column.
-
Run the chromatogram and identify the two peaks corresponding to the enantiomers.
-
Inject the individual (S)- and (R)-enantiomer standards to confirm the elution order.
-
Develop a calibration curve for each enantiomer using solutions of known concentrations.
-
Analyze unknown samples and quantify the concentration of each enantiomer based on the calibration curves.
Causality and Validation: The separation is based on the differential interaction of the enantiomers with the chiral stationary phase. The validation of this method involves assessing its linearity, precision, accuracy, and limits of detection and quantification to ensure reliable and reproducible results.
Caption: Stereoselective interaction of bupivacaine enantiomers with their biological target.
Case Study 2: The Active Stimulant - d-threo-methylphenidate vs. l-threo-methylphenidate
Methylphenidate (Ritalin) is a cornerstone in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[15] It is a chiral compound with two stereocenters, and the clinically used formulation is the racemic mixture of the threo diastereomers: d-threo-methylphenidate and l-threo-methylphenidate.[8]
Comparative Biological Activity
The therapeutic effects of methylphenidate are almost exclusively attributed to the d-threo-enantiomer.[1][16]
Mechanism of Action:
-
The primary mechanism of action of methylphenidate is the blockade of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[14]
-
In vitro binding assays have shown that d-threo-methylphenidate has a significantly higher affinity for both DAT and NET compared to l-threo-methylphenidate.[14] The d-isomer is approximately 10-fold more potent than the l-isomer in this regard.[16]
In Vivo Effects:
-
Microdialysis studies in rats have demonstrated that d-threo-methylphenidate administration leads to a substantial increase in extracellular dopamine levels in the striatum, whereas l-threo-methylphenidate has a negligible effect.[1]
-
Behavioral studies in animal models of ADHD show that the d-threo-enantiomer is responsible for the improvements in attention and reductions in hyperactivity.[6]
| Parameter | d-threo-methylphenidate | l-threo-methylphenidate | Key Finding | Reference(s) |
| DAT/NET Binding Affinity | High | Low | The therapeutic effect is mediated by the d-enantiomer. | [14][16] |
| Increase in Extracellular Dopamine | Significant | Negligible | Correlates with the differential binding affinities. | [1] |
| Therapeutic Efficacy in ADHD | High | Low to None | The l-enantiomer is considered pharmacologically inactive in this context. | [6] |
| Pharmacokinetics | Slower metabolism | Rapidly metabolized (first-pass effect) | Oral administration results in much lower plasma concentrations of the l-isomer. | [15] |
Experimental Protocols
This protocol is a standard method to assess the stimulant effects of drugs like methylphenidate.
Objective: To compare the effects of d-threo- and l-threo-methylphenidate on spontaneous locomotor activity in mice.
Materials:
-
Male C57BL/6 mice
-
Open-field activity chambers equipped with infrared beams
-
d-threo-methylphenidate and l-threo-methylphenidate solutions
-
Saline (vehicle control)
Procedure:
-
Habituate the mice to the open-field chambers for a set period (e.g., 30-60 minutes) on the day before the experiment.
-
On the test day, administer the vehicle (saline), d-threo-methylphenidate, or l-threo-methylphenidate via intraperitoneal injection.
-
Immediately place the mouse in the open-field chamber.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a specified duration (e.g., 60-120 minutes).
-
Analyze the data by comparing the activity levels between the different treatment groups.
Causality and Validation: Increased locomotor activity is a well-established behavioral marker for the stimulant effects of dopamine-releasing or reuptake-inhibiting agents. By comparing the dose-response curves of the two enantiomers, this protocol can quantitatively demonstrate the superior potency of the d-threo-enantiomer.
This protocol provides a method for the enantioselective analysis of methylphenidate in biological samples.
Objective: To separate and quantify d-threo- and l-threo-methylphenidate using HPLC.
Materials:
-
HPLC system with a DAD/UV detector
-
Chiral column (e.g., CHIROBIOTIC V2)[8]
-
Mobile phase: Methanol/ammonium acetate buffer (e.g., 92:8, v/v; 20 mM, pH 4.1)[8]
-
d-threo- and l-threo-methylphenidate standards
Procedure:
-
Prepare the mobile phase, filter, and degas it.
-
Equilibrate the CHIROBIOTIC V2 column with the mobile phase at a constant flow rate (e.g., 1 mL/min).[8]
-
Set the UV detector to an appropriate wavelength (e.g., 215 nm).[8]
-
Inject a standard solution containing both enantiomers.
-
Record the chromatogram. The enantiomers should be well-resolved with distinct retention times (e.g., ~7.0 min for l-MPD and ~8.1 min for d-MPD under the specified conditions).[8]
-
Perform method validation for linearity, precision, and accuracy.
Causality and Validation: This method relies on the stereoselective interactions between the methylphenidate enantiomers and the vancomycin-based chiral stationary phase of the CHIROBIOTIC V2 column. Its validation ensures that it can be reliably used for pharmacokinetic studies and the analysis of biological samples.
Caption: Differential mechanism of action of methylphenidate enantiomers.
Conclusion
The case studies of bupivacaine and methylphenidate unequivocally demonstrate the critical importance of stereochemistry in the biological activity of substituted piperidines. For bupivacaine, the separation of enantiomers led to the development of levobupivacaine, a safer local anesthetic with a significantly reduced risk of cardiotoxicity. In the case of methylphenidate, the therapeutic efficacy resides almost entirely in the d-threo-enantiomer, highlighting the stereoselectivity of its interaction with dopamine and norepinephrine transporters.
For researchers, scientists, and drug development professionals, a thorough understanding and early consideration of stereoisomerism are not merely academic exercises but essential components of modern drug design. The ability to isolate and characterize individual enantiomers allows for the optimization of therapeutic indices, leading to the development of safer and more effective medicines. The experimental approaches outlined in this guide provide a framework for the comparative evaluation of chiral substituted piperidines, empowering researchers to unlock the full therapeutic potential of this versatile chemical scaffold.
References
-
Models and Mechanisms of Local Anesthetic Cardiac Toxicity - Medic's Corner. (n.d.). Retrieved January 23, 2026, from [Link]
- Bardsley, H., Gristwood, R., Baker, H., Watson, N., & Nimmo, W. (1998). A comparison of the cardiovascular effects of levobupivacaine and rac-bupivacaine following intravenous administration to healthy volunteers. British Journal of Clinical Pharmacology, 46(3), 245–249.
- Ding, Y. S., Fowler, J. S., Volkow, N. D., Gatley, S. J., Logan, J., Dewey, S. L., ... & Wolf, A. P. (1997). Chiral drugs: comparison of the pharmacokinetics of [11C]d-threo and L-threo-methylphenidate in the human and baboon brain. Psychopharmacology, 131(1), 71-78.
- Piao, G., He, X., Wang, Y., Zhang, Y., & Li, Y. (2017). Evaluation of the cardiotoxicity and resuscitation of rats of a newly developed mixture of a QX-314 analog and levobupivacaine. Drug Design, Development and Therapy, 11, 885–893.
- de Moraes, N. V., de Oliveira, A. R. M., & de Souza, D. (2017). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. International Journal of PharmTech Research, 10(2), 114-119.
- Salama, N. N. (2016). Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC, using mucopolysaccharide as chiral mobile phase additive. European Journal of Chemistry, 7(1), 84-90.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Pharmaceuticals, 14(9), 895.
- Cox, C. R., Faccenda, K. A., Gilhooly, C., Bannister, J., Scott, N. B., & Morrison, L. M. (1998). Extradural S(-)-bupivacaine: comparison with racemic RS-bupivacaine. British journal of anaesthesia, 80(3), 289-293.
- Vanna, O., Chumsang, L., & Thongmee, S. (2006). Levobupivacaine and bupivacaine in spinal anesthesia for transurethral endoscopic surgery. Journal of the Medical Association of Thailand = Chotmaihet thangphaet, 89(7), 991-996.
- Sala-Blanch, X., Vandepitte, C., & Laurido, C. (2016). Minimum effective local anesthetic volume for surgical anesthesia by subparaneural, ultrasound-guided popliteal sciatic nerve block: A prospective dose-finding study. Medicine, 95(34), e4569.
- Markowitz, J. S., DeVane, C. L., Ramamoorthy, S., & Zhu, H. J. (2009). A comprehensive in vitro screening of d-, l-, and dl-threo-methylphenidate: an exploratory study. Journal of clinical psychopharmacology, 29(4), 377-382.
- Lisek, M., Zglejc-Waszak, K., & Wlaz, P. (2024). A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model.
- Hille, B. (2001). Mechanism of Local Anesthetic Drug Action on Voltage-Gated Sodium Channels. In Ion Channels and Disease (pp. 203-221). Academic Press.
- Ye, L. (1998).
- Heal, D. J., & Pierce, D. M. (2006). Methylphenidate and its isomers: their role in the treatment of attention-deficit hyperactivity disorder using a transdermal delivery system. CNS drugs, 20(9), 713-738.
- Al-SULAIMAN, E., AL-GHAMDI, M., AL-SHAHRANI, A., AL-HAWASH, A., & AL-AHMARI, A. (2022). Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole. Turkish Journal of Veterinary and Animal Sciences, 46(6), 1018-1029.
- Nicoletti, F., L'episcopo, C., Zappalà, A., Arcidiacono, A., Sortino, M. A., & Drago, F. (2002). Comparative Effects of Levobupivacaine and Racemic Bupivacaine on Excitotoxic Neuronal Death in Culture and N-methyl-D-aspartate-induced Seizures in Mice. Anesthesiology, 97(5), 1257-1264.
- McClure, J. H. (1996). Ropivacaine. British Journal of Anaesthesia, 76(2), 300-307.
- Fanelli, G., Casati, A., Beccaria, P., Aldegheri, G., Berti, M., & Ferlito, A. (2000). A double-blind comparison of ropivacaine, bupivacaine, and mepivacaine during sciatic and femoral nerve blockade for hallux valgus surgery. Canadian journal of anaesthesia, 47(9), 867-871.
- Glaser, C., Marhofer, P., Van der Veen, A., & Kettner, S. C. (2002). Levobupivacaine Versus Racemic Bupivacaine for Spinal Anesthesia. Anesthesia & Analgesia, 94(1), 194-198.
- Delfino, J., Vale, N. B., & Magalhães, E. (2001). [Haemodynamic effects of intoxication with bupivacaine and enantiomeric excess mixture. Experimental study in swine]. Revista brasileira de anestesiologia, 51(6), 513-523.
- Hansen, T. G. (2004). Ropivacaine: a pharmacological review. Expert review of neurotherapeutics, 4(5), 781-791.
- Gika, H. G., Lampropoulos, C. J., & Theodoridis, G. (2012). Chiral separation and quantification of d,l-methylphenidate, d,l-ethylphenidate and ritalinic acid in blood by LC-MS/MS.
-
Methylphenidate - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Synthesis, 55(06), 849-862.
Sources
- 1. Chiral drugs: comparison of the pharmacokinetics of [11C]d-threo and L-threo-methylphenidate in the human and baboon brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of a New Method of Sciatic Nerve Block: A Prospective Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Local Anesthetics Disrupt Energetic Coupling between the Voltage-sensing Segments of a Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Local Anesthetic Toxicity Guidelines: Guidelines Summary [emedicine.medscape.com]
- 5. A review of local anesthetic cardiotoxicity and treatment with lipid emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Minimal local anaesthetic volumes for sciatic nerve block: evaluation of ED 99 in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Frontiers | An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability [frontiersin.org]
- 14. ClinPGx [clinpgx.org]
- 15. Methylphenidate - Wikipedia [en.wikipedia.org]
- 16. Methylphenidate and its isomers: their role in the treatment of attention-deficit hyperactivity disorder using a transdermal delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Stereoselective Piperidine Synthesis: A Comparative Analysis of Catalytic Efficacy
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1][2][3] The precise three-dimensional arrangement of substituents on the piperidine ring is often critical for biological activity, making stereoselective synthesis a paramount challenge in drug development. This guide provides an in-depth comparison of the leading catalytic strategies for achieving stereocontrol in piperidine synthesis, offering insights into their mechanisms, practical applications, and relative efficiencies. We will delve into the realms of transition-metal catalysis, organocatalysis, and biocatalysis, providing researchers with the data and protocols necessary to make informed decisions for their synthetic campaigns.
Transition-Metal Catalysis: The Powerhouse of Pyridine Hydrogenation
Transition-metal catalysis, particularly the asymmetric hydrogenation of pyridine derivatives, remains one of the most direct and atom-economical routes to chiral piperidines.[4] Catalysts based on rhodium, iridium, and ruthenium, adorned with chiral phosphine ligands, have demonstrated remarkable efficacy in this transformation.[4]
Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium complexes, particularly with chiral diphosphine ligands, are highly effective for the enantioselective hydrogenation of a variety of substituted pyridines. The choice of ligand is critical in creating a chiral environment that directs the approach of hydrogen to one face of the substrate.
Mechanism of Action: The catalytic cycle typically involves the coordination of the pyridine substrate to the chiral rhodium complex. Subsequent oxidative addition of hydrogen, followed by migratory insertion and reductive elimination, delivers the chiral piperidine and regenerates the active catalyst. The stereochemical outcome is determined by the energetically favored diastereomeric transition state, which is influenced by the steric and electronic properties of the chiral ligand.
Caption: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation of pyridines.
Representative Protocol: Asymmetric Hydrogenation of 2-Phenylpyridine
This protocol is adapted from methodologies described for the asymmetric hydrogenation of pyridine derivatives using rhodium catalysts.
-
Materials: [Rh(COD)₂]BF₄ (1.0 mol%), chiral diphosphine ligand (e.g., (R)-BINAP, 1.1 mol%), 2-phenylpyridine (1.0 mmol), degassed methanol (5 mL).
-
Procedure:
-
In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ and the chiral ligand.
-
Degassed methanol is added, and the mixture is stirred for 30 minutes to form the active catalyst.
-
2-Phenylpyridine is added to the flask.
-
The flask is sealed, removed from the glovebox, and purged with hydrogen gas.
-
The reaction is stirred under a hydrogen atmosphere (10 bar) at room temperature for 24 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral 2-phenylpiperidine.
-
Organocatalysis: Metal-Free Stereocontrol
Organocatalysis has emerged as a powerful, metal-free alternative for stereoselective synthesis, often employing small, chiral organic molecules to mimic the function of enzymes. For piperidine synthesis, the asymmetric aza-Diels-Alder and Mannich reactions are particularly prominent.[5][6]
Proline-Catalyzed Asymmetric Mannich Reaction
The L-proline-catalyzed three-component Mannich reaction is a classic example of organocatalysis, enabling the construction of functionalized piperidines with high stereoselectivity.[5]
Mechanism of Action: L-proline reacts with a ketone to form a nucleophilic enamine intermediate. Concurrently, the acidic proton of the proline's carboxylic acid can activate the imine electrophile via hydrogen bonding. The enamine then attacks one face of the imine in a highly organized, chair-like transition state, leading to the stereoselective formation of the Mannich adduct. Subsequent intramolecular cyclization and reduction can yield the desired piperidine. The stereochemistry is controlled by the steric hindrance of the proline catalyst, which directs the approach of the enamine to the imine.[5]
Caption: Key steps in the proline-catalyzed asymmetric Mannich reaction.
Representative Protocol: Three-Component Synthesis of a Piperidine Precursor
This protocol is a general representation of a proline-catalyzed Mannich reaction.
-
Materials: Aldehyde (1.2 equiv.), amine (e.g., p-anisidine, 1.0 equiv.), ketone (2.0 equiv.), L-proline (20 mol%), DMSO (solvent).
-
Procedure:
-
To a stirred solution of the aldehyde and amine in DMSO, add L-proline.
-
The ketone is then added, and the reaction mixture is stirred at room temperature for 48 hours.
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the Mannich adduct, which can be further elaborated to the piperidine.
-
Biocatalysis: The Green Chemistry Approach
Biocatalysis harnesses the exquisite selectivity of enzymes to perform challenging chemical transformations under mild, environmentally benign conditions. Several classes of enzymes, including lipases, imine reductases (IREDs), and transaminases (TAs), have been successfully employed for the stereoselective synthesis of piperidines.
Lipase-Catalyzed Multicomponent Reaction
Lipases, typically known for their hydrolytic activity, can exhibit promiscuous catalytic activity in non-aqueous media. Candida antarctica lipase B (CALB) has been shown to catalyze the multicomponent synthesis of highly functionalized piperidines.
Mechanism of Action: The proposed mechanism involves the lipase's active site serine residue acting as a nucleophile to activate one of the carbonyl components, forming an acyl-enzyme intermediate. This is followed by a series of condensation and cyclization steps within the enzyme's active site, which provides the chiral environment for stereocontrol.
Caption: Simplified mechanism for lipase-catalyzed multicomponent piperidine synthesis.
Representative Protocol: CALB-Catalyzed Synthesis of a Piperidine Derivative
This protocol is based on the work of Budhiraja, M., et al. (2022).
-
Materials: Benzaldehyde (1.0 mmol), aniline (1.0 mmol), ethyl acetoacetate (1.0 mmol), immobilized Candida antarctica lipase B (CALB) (e.g., Novozym 435, 20 mg), solvent (e.g., toluene, 2 mL).
-
Procedure:
-
In a vial, combine benzaldehyde, aniline, ethyl acetoacetate, and the solvent.
-
Add the immobilized CALB to the mixture.
-
Seal the vial and stir the reaction mixture at a controlled temperature (e.g., 50 °C) for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the immobilized enzyme (which can be washed and reused).
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.
-
Comparative Performance of Catalysts
The choice of catalyst for stereoselective piperidine synthesis depends on several factors, including substrate scope, desired stereoselectivity, operational simplicity, and cost. The following table provides a comparative overview of representative catalysts from each class. It is important to note that direct comparisons can be challenging as optimal conditions and substrates often vary between studies.
| Catalyst System | Representative Catalyst | Substrate Example | Yield (%) | ee (%) / dr | Key Advantages | Limitations |
| Transition-Metal | [Rh((R)-BINAP)(COD)]BF₄ | 2-Aryl Pyridines | >95 | >99 | High efficiency and enantioselectivity, broad substrate scope. | Cost of precious metals and ligands, potential for metal contamination. |
| Organocatalysis | L-Proline | Aldehyde, Amine, Ketone (Mannich) | 70-95 | >95 | Metal-free, readily available and inexpensive catalyst, operational simplicity. | Higher catalyst loading may be required, sometimes longer reaction times. |
| Biocatalysis | Immobilized CALB | Aldehyde, Amine, β-Ketoester (MCR) | ~90 | Not reported for this specific MCR | Mild reaction conditions, high chemo- and regioselectivity, reusable catalyst, environmentally friendly. | Substrate scope can be limited by the enzyme's active site, stereoselectivity can be variable. |
| Biocatalysis | Imine Reductase (IRED) | Cyclic Imines | >98 | >99 | Extremely high enantioselectivity, aqueous reaction conditions. | Requires synthesis of the imine substrate, cofactor regeneration system needed. |
Conclusion: A Field-Proven Perspective
As a Senior Application Scientist, my experience dictates that there is no single "best" catalyst for all applications. The optimal choice is a function of the specific synthetic target and the priorities of the research program.
-
For rapid access to a wide range of chiral piperidines with the highest enantioselectivities, rhodium-catalyzed asymmetric hydrogenation remains the gold standard. The initial investment in the catalyst is often justified by its high turnover numbers and predictable performance.
-
When cost, metal-free conditions, and operational simplicity are paramount, organocatalysis, particularly the proline-catalyzed Mannich reaction, offers an excellent alternative. Its robustness and the ready availability of the catalyst make it highly attractive for both academic and industrial settings.
-
For projects emphasizing green chemistry and sustainability, biocatalysis is an increasingly compelling option. While substrate scope can be a limitation, the mild reaction conditions, reusability of the catalyst, and often unique selectivities make it a powerful tool. The development of engineered enzymes continues to expand the applicability of this approach.
Ultimately, a thorough understanding of the strengths and weaknesses of each catalytic system, as detailed in this guide, will empower researchers to navigate the complexities of stereoselective piperidine synthesis and accelerate the discovery of new therapeutics.
References
-
Harris, J. M., & Padwa, A. (2002). Stereoselective synthesis of 2,5,6-trisubstituted piperidines. Organic Letters, 4(12), 2029-31. [Link]
-
Wang, Y., Zhu, S., & Ma, D. (2011). Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans. Organic Letters, 13(7), 1602-5. [Link]
-
Grogan, G. (2018). Imine reductases: A new-old class of enzymes for chiral amine synthesis. Current Opinion in Chemical Biology, 43, 87-94. [Link]
-
Notz, W., Tanaka, F., & Barbas III, C. F. (2004). Enamine-based organocatalysis with proline and diamines: the development of direct catalytic asymmetric aldol, Mannich, Michael, and Diels–Alder reactions. Accounts of Chemical Research, 37(8), 580-591. [Link]
-
Gridnev, I. D., & Imamoto, T. (2004). On the mechanism of rhodium-catalyzed asymmetric hydrogenation with P-chiral diphosphine ligands. Accounts of chemical research, 37(8), 633-644. [Link]
-
Budhiraja, M., Ali, A., & Tyagi, V. (2022). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry, 46(10), 4837-4849. [Link]
-
Monaco, D., et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(16), 4232-4235. [Link]
-
O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1365-1372. [Link]
-
Harawa, V., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(46), 21088-21095. [Link]
-
Zhang, Z., Zhang, X., & Nagib, D. A. (2019). Chiral Piperidines from Acyclic Amines via Enantioselective, Radical-Mediated δ C–H Cyanation. Chem, 5(12), 3127-3134. [Link]
-
Córdova, A. (2004). The direct catalytic asymmetric aza-Diels–Alder reaction. Chemical Communications, (16), 1773-1779. [Link]
-
Xu, F., et al. (2008). A simple, one-pot preparation of cyclic amines via efficient chlorination of amino alcohols with use of SOCl2. The Journal of Organic Chemistry, 73(1), 312-315. [Link]
-
Brizgys, G. J., Jung, H. H., & Floreancig, P. E. (2012). Stereoselective piperidine synthesis through oxidative carbon–hydrogen bond functionalizations of enamides. Chemical Science, 3(2), 438-442. [Link]
-
Fujita, K. I., Fujii, T., & Yamaguchi, R. (2004). A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp* Ir complex. Organic Letters, 6(20), 3525-3528. [Link]
-
Qu, B., et al. (2018). Enantioselective Synthesis of α-(Hetero) aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights. Organic Letters, 20(5), 1333-1337. [Link]
-
Glorius, F. (2020). Palladium-Catalyzed Hydrogenation of Pyridines. Angewandte Chemie International Edition, 59(43), 18814-18815. [Link]
-
Donohoe, T. J., et al. (2019). Hydrogen borrowing catalysis for the synthesis of substituted piperidines. Angewandte Chemie International Edition, 58(15), 4945-4949. [Link]
-
Ye, M., & Sun, J. (2015). Carbene-catalyzed intramolecular aza-Michael addition: an efficient synthesis of chiral 2, 6-disubstituted piperidines. Organic Letters, 17(15), 3754-3757. [Link]
-
Wisedale, R., et al. (2016). Transaminase Triggered Aza-Michael Approach for the Enantioselective Synthesis of Piperidine Scaffolds. Journal of the American Chemical Society, 138(48), 15798-15800. [Link]
-
Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221-14226. [Link]
-
Rovis, T. (2013). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+ 2+ 2] Cycloaddition Employing a Cleavable Tether. Europe PMC, 515945. [Link]
Sources
- 1. re.public.polimi.it [re.public.polimi.it]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. Sci-Hub. Piperidines from Organocatalytic Inverse-Demand Aza-Diels-Alder Reaction / Synfacts, 2009 [sci-hub.box]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
